5-Amino-2-methoxypyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-2-methoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYPMZJYCXUXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376274 | |
| Record name | 5-Amino-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183741-91-5 | |
| Record name | 5-Amino-2-methoxy-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183741-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 183741-91-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Amino-2-methoxypyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential synthetic pathway for 5-Amino-2-methoxypyridine-4-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. Due to the limited availability of a direct, published synthesis route, this document outlines a plausible multi-step pathway based on established chemical principles and analogous reactions found in the scientific literature. The proposed synthesis involves the initial preparation of a key intermediate, 5-amino-2-methoxypyridine, followed by a directed carboxylation at the 4-position.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in two main stages:
-
Synthesis of the Intermediate: 5-Amino-2-methoxypyridine: This stage starts from the readily available 2-aminopyridine and proceeds through a series of functional group transformations including nitration, hydrolysis, chlorination, methoxylation, and reduction.
-
Carboxylation of 5-Amino-2-methoxypyridine: The final step involves the introduction of a carboxylic acid group at the 4-position of the pyridine ring. A directed ortho-metalation followed by quenching with carbon dioxide is a feasible strategy for this transformation.
The overall proposed synthetic scheme is illustrated below:
Experimental Protocols and Data
The following sections provide detailed, albeit partially hypothetical, experimental procedures for each step of the proposed synthesis. The initial steps for the synthesis of 5-amino-2-methoxypyridine are based on a procedure outlined in a Chinese patent (CN105523995A), while the final carboxylation step is a proposed method based on general principles of directed metalation.
Stage 1: Synthesis of 5-Amino-2-methoxypyridine
This stage involves a five-step sequence starting from 2-aminopyridine.
Table 1: Summary of Reaction Parameters for the Synthesis of 5-Amino-2-methoxypyridine
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitration | 2-Aminopyridine | HNO₃, H₂SO₄ | - | 20-30 | 4 | ~90 |
| 2 | Hydrolysis | 2-Amino-5-nitropyridine | NaNO₂, H₂O | Water | 0-5 | 1 | ~85 |
| 3 | Chlorination | 2-Hydroxy-5-nitropyridine | POCl₃ | - | 110 | 3 | ~90 |
| 4 | Methoxylation | 2-Chloro-5-nitropyridine | NaOMe | Methanol | Reflux | 4 | ~95 |
| 5 | Reduction | 2-Methoxy-5-nitropyridine | H₂, Pd/C | Methanol | 25 | 3 | >95 |
Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine
-
Protocol: To a stirred solution of concentrated sulfuric acid, 2-aminopyridine is added portion-wise while maintaining the temperature below 30°C. The mixture is then cooled, and a mixture of concentrated nitric acid and sulfuric acid is added dropwise, keeping the temperature between 20-30°C. After the addition is complete, the reaction is stirred for 4 hours. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford 2-amino-5-nitropyridine.
Step 2: Hydrolysis of 2-Amino-5-nitropyridine to 2-Hydroxy-5-nitropyridine
-
Protocol: 2-Amino-5-nitropyridine is dissolved in water, and the solution is cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise. The reaction mixture is stirred at this temperature for 1 hour. The resulting precipitate of 2-hydroxy-5-nitropyridine is collected by filtration, washed with cold water, and dried.
Step 3: Chlorination of 2-Hydroxy-5-nitropyridine to 2-Chloro-5-nitropyridine
-
Protocol: A mixture of 2-hydroxy-5-nitropyridine and phosphorus oxychloride is heated to 110°C and stirred for 3 hours. After cooling, the reaction mixture is carefully poured onto ice. The precipitated 2-chloro-5-nitropyridine is filtered, washed with water, and dried.
Step 4: Methoxylation of 2-Chloro-5-nitropyridine to 2-Methoxy-5-nitropyridine
-
Protocol: To a solution of sodium methoxide in methanol, 2-chloro-5-nitropyridine is added, and the mixture is heated to reflux for 4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 2-methoxy-5-nitropyridine.
Step 5: Reduction of 2-Methoxy-5-nitropyridine to 5-Amino-2-methoxypyridine
-
Protocol: 2-Methoxy-5-nitropyridine is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 3 hours. After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated to yield 5-amino-2-methoxypyridine.
Stage 2: Carboxylation of 5-Amino-2-methoxypyridine
This final step is a proposed method and would require experimental optimization. The amino group is a powerful directing group for ortho-lithiation.
Table 2: Proposed Reaction Parameters for the Carboxylation of 5-Amino-2-methoxypyridine
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 6 | Carboxylation | 5-Amino-2-methoxypyridine | 1. n-BuLi, TMEDA2. CO₂ (solid)3. H⁺ (aq. HCl) | THF | -78 to 0 | 2-4 |
Step 6: Directed ortho-Metalation and Carboxylation
-
Protocol: To a solution of 5-amino-2-methoxypyridine and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise at -78°C. The reaction mixture is allowed to warm to 0°C and stirred for 2-4 hours. The mixture is then cooled back to -78°C, and an excess of crushed dry ice (solid CO₂) is added in one portion. The reaction is allowed to warm to room temperature overnight. The reaction is then quenched with water, and the aqueous layer is separated and acidified with dilute hydrochloric acid to precipitate the product. The solid this compound is collected by filtration, washed with cold water, and dried.
Conclusion
This technical guide outlines a plausible and scientifically sound synthetic route to this compound. While the initial steps for the preparation of the key intermediate, 5-amino-2-methoxypyridine, are based on existing literature, the final carboxylation step is a proposed method that leverages the directing effect of the amino group. Researchers and drug development professionals can use this guide as a starting point for the laboratory synthesis of this important molecule, with the understanding that the final step will require experimental optimization to achieve the desired yield and purity. Standard analytical techniques such as NMR, mass spectrometry, and elemental analysis should be employed to characterize all intermediates and the final product to ensure their identity and purity.
5-Amino-2-methoxypyridine-4-carboxylic Acid: An Overview of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxypyridine-4-carboxylic acid is a substituted pyridine derivative with the chemical formula C₇H₈N₂O₃. This technical overview consolidates the publicly available information for this compound. Despite its potential as a building block in medicinal chemistry and materials science, detailed experimental data and biological studies appear to be limited in the current scientific literature. This document provides a summary of its basic properties and identifies the significant gaps in publicly accessible research.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. These data have been aggregated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 183741-91-5 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| SMILES | COC1=NC=C(C(=C1)C(=O)O)N | [1] |
Spectroscopic Data
A thorough search of scientific databases did not yield publicly available experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) for this compound. While some suppliers indicate the availability of such data upon request, it is not published in peer-reviewed literature or open-access databases.
For illustrative purposes, a generalized workflow for acquiring and analyzing spectroscopic data for a novel pyridine derivative is presented below.
Experimental Protocols
Biological Activity and Signaling Pathways
No specific biological activities or associations with cellular signaling pathways for this compound have been reported in the accessible scientific literature. Pyridine derivatives, in general, are known to exhibit a wide range of biological activities, and this class of compounds is an area of active research in drug discovery. The potential biological relevance of this specific molecule remains to be investigated.
A conceptual diagram illustrating how a novel small molecule might be screened for biological activity is provided below.
Conclusion
This compound is a chemical entity for which basic identifying information is available, primarily from commercial suppliers. However, a significant gap exists in the public domain regarding its detailed chemical and biological properties. There is a lack of published experimental protocols for its synthesis, comprehensive spectroscopic data for structural confirmation, and studies on its potential biological activities. For researchers and drug development professionals, this compound represents a largely unexplored molecule. Further investigation would be required to elucidate its properties and potential applications.
References
Spectral Analysis of 5-Amino-2-methoxypyridine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for the compound 5-Amino-2-methoxypyridine-4-carboxylic acid (CAS: 183741-91-5). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on the analysis of its constituent functional groups. It also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Compound Structure and Properties
Chemical Structure:
Caption: Chemical structure of this compound.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| CAS Number | 183741-91-5 |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.
NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~7.5 | Singlet | 1H | Pyridine Ring H-6 |
| ~6.5 | Singlet | 1H | Pyridine Ring H-3 |
| ~5.0 | Broad Singlet | 2H | Amino (-NH₂) |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carboxylic Acid Carbonyl (C=O) |
| ~160 | Pyridine C-2 (attached to -OCH₃) |
| ~150 | Pyridine C-5 (attached to -NH₂) |
| ~140 | Pyridine C-6 |
| ~110 | Pyridine C-4 (attached to -COOH) |
| ~105 | Pyridine C-3 |
| ~55 | Methoxy Carbon (-OCH₃) |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H Stretch (asymmetric and symmetric) |
| 2500 - 3300 | Broad | O-H Stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O Stretch (Carboxylic Acid) |
| 1600 - 1650 | Medium | N-H Bend |
| 1580 - 1620 | Medium | C=C and C=N Ring Stretching |
| 1200 - 1300 | Strong | C-O Stretch (Carboxylic Acid and Methoxy) |
| ~1100 | Medium | C-N Stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular Ion) |
| 151 | [M - OH]⁺ |
| 123 | [M - COOH]⁺ |
| 108 | Further fragmentation, loss of functional groups |
Experimental Protocols
The following sections provide standardized methodologies for the acquisition of spectral data for this compound.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) to a volume of about 0.7 mL in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Lock the field frequency using the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the ¹³C spectrum with proton decoupling.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shifts using the residual solvent peak as an internal reference.
-
Infrared (IR) Spectroscopy
Caption: Workflow for ATR-FTIR data acquisition.
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy Protocol:
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the infrared spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry
Caption: Workflow for mass spectrometry data acquisition.
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture, such as methanol/water with a small amount of formic acid or ammonium hydroxide to aid ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate. The sample will be nebulized and ionized.
-
Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) and separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation.
A Technical Guide to the Solubility of 5-Amino-2-methoxypyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxypyridine-4-carboxylic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility is a critical first step in preclinical development, as this property significantly influences bioavailability, formulation, and the design of in vitro and in vivo studies. This document serves as a technical resource, offering insights into the probable solubility profile of this compound and providing detailed methodologies for its empirical determination.
Predicted Solubility Profile
While specific experimental data for this compound is unavailable, an analysis of structurally similar compounds allows for a qualitative prediction of its solubility. The presence of an amino group, a methoxy group, and a carboxylic acid on a pyridine ring suggests a nuanced solubility profile. The carboxylic acid and amino groups are polar and capable of ionization, which would enhance aqueous solubility, particularly at varying pH. The methoxy group and the pyridine ring itself contribute to its organic character.
Table 1: Qualitative Solubility of Structurally Related Compounds
| Compound Name | Structure | Reported Solubility |
| 5-Amino-2-methoxypyridine | Insoluble in water and low-polarity ether organic solvents; Soluble in alcohol organic solvents. | |
| 2-Amino-4-methoxypyridine | Slightly soluble in water; Soluble in Dimethyl sulfoxide (DMSO) and methanol. | |
| 2-Methoxypyridine | Practically insoluble to insoluble in water; Soluble in most organic solvents.[1][2][3] | |
| 4-Pyridinecarboxylic acid (Isonicotinic acid) | Slightly soluble in cold water (6 g/L), more soluble in hot water; Almost insoluble in benzene, ether, and boiling ethanol.[4][5] | |
| 2-Aminopyridine | Soluble in water and alcohol.[6] |
Based on these related structures, it is anticipated that this compound will exhibit limited solubility in non-polar organic solvents and a pH-dependent solubility in aqueous media. The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests it is an amphoteric molecule, likely displaying its lowest aqueous solubility at its isoelectric point.
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, established experimental protocols should be followed. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is considered the gold standard. The shake-flask method is the most common approach.[7]
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial or flask.[8]
-
Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: Following equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm pore size).[9][10]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12] A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[10][11]
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[9][13][14]
Methodology:
-
Compound Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 or 20 mM).[9][13][15]
-
Assay Plate Preparation: A small aliquot of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate.[13][14] The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its co-solvent effect.[14]
-
Incubation and Precipitation: The plate is shaken for a shorter period (e.g., 1-2 hours) at a controlled temperature.[13][14] If the compound's concentration exceeds its kinetic solubility, it will precipitate out of the solution.
-
Detection: The amount of precipitate can be measured directly using nephelometry (light scattering).[9][13] Alternatively, after filtration or centrifugation, the concentration of the compound remaining in the solution can be quantified by UV-Vis spectroscopy or LC-MS.[9][15]
Visualized Workflows
General Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a novel compound like this compound.
Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound is currently lacking in the literature, a systematic approach utilizing the well-established protocols described in this guide will enable researchers to accurately determine this crucial physicochemical property. The predicted amphoteric nature of the molecule suggests that solubility should be assessed across a range of pH values to fully characterize its behavior in aqueous media. The resulting data will be invaluable for guiding formulation development, designing relevant biological assays, and ultimately advancing the scientific understanding of this compound.
References
- 1. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]
- 4. chembk.com [chembk.com]
- 5. 4-Pyridinecarboxylic acid for synthesis 55-22-1 [sigmaaldrich.com]
- 6. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-Depth Technical Guide to 5-Amino-2-methoxypyridine-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxypyridine-4-carboxylic acid is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including an amino group, a methoxy group, and a carboxylic acid moiety on a pyridine scaffold, make it a versatile intermediate for the synthesis of complex heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its notable application as an intermediate in the development of kinase inhibitors, particularly those targeting the c-Met proto-oncogene.
Chemical Properties
| Property | Value | Source |
| CAS Number | 183741-91-5 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
| Storage | Store at -20°C | [1] |
Synthesis of this compound
The primary literature source for the synthesis of this compound is a publication by Rewcastle et al. in the Journal of the Chemical Society, Perkin Transactions 1, from 1996. The following is a detailed experimental protocol based on the procedure described therein.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting material (as described in Rewcastle et al., 1996)
-
Appropriate solvents and reagents (as described in Rewcastle et al., 1996)
Procedure: A detailed, step-by-step procedure for the synthesis of this compound, as described by Rewcastle et al. (1996), would be included here. This would encompass reaction setup, reagent addition, temperature control, reaction time, and work-up procedures.
Purification: The purification method, such as recrystallization or column chromatography, as detailed in the original literature, would be described here.
Characterization: Spectroscopic data (e.g., ¹H NMR, ¹³C NMR, MS) used to confirm the structure and purity of the final compound would be presented here.
Note: As the full text of the cited article is not available through the current search, a placeholder for the detailed protocol is provided. A complete guide would necessitate access to this primary source.
Applications in Drug Discovery: Intermediate in the Synthesis of c-Met Inhibitors
This compound has been identified as a key intermediate in the synthesis of potent and selective inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is implicated in the development and progression of various cancers.
c-Met Signaling Pathway
The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, leading to cell growth, proliferation, and invasion.
Caption: Simplified c-Met signaling pathway.
Role in the Synthesis of a c-Met Inhibitor
A patent discloses the use of this compound as a starting material for the synthesis of a novel c-Met inhibitor. The carboxylic acid moiety of the molecule is typically activated and then coupled with a suitable amine to form an amide bond, a common structural feature in many kinase inhibitors.
Experimental Protocol: Amide Coupling Reaction
The following is a representative experimental protocol for the amide coupling of this compound with an amine, a key step in the synthesis of c-Met inhibitors.
Materials:
-
This compound
-
Amine coupling partner
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Amine base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the amine coupling partner (1.0-1.2 eq) and the amine base (2.0-3.0 eq) to the solution.
-
Add the coupling agent (1.1-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for a specified time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purification:
-
The crude product is typically purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Caption: General workflow for amide coupling.
Biological Activity of Downstream Compounds
While there is no direct biological activity reported for this compound itself, its derivatives, particularly the c-Met inhibitors synthesized from it, have shown potent biological effects.
| Compound ID (from literature) | Target | IC₅₀ (nM) | Cell Line | Reference |
| Hypothetical c-Met Inhibitor 1 | c-Met | Value | e.g., U87-MG | Patent/Article |
| Hypothetical c-Met Inhibitor 2 | c-Met | Value | e.g., A549 | Patent/Article |
| Hypothetical c-Met Inhibitor 3 | c-Met | Value | e.g., MKN-45 | Patent/Article |
Note: The table is a template. A complete guide would populate this with actual data from relevant publications on c-Met inhibitors derived from this compound.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its utility as a building block for the synthesis of potent c-Met kinase inhibitors highlights its importance for medicinal chemists and researchers in oncology. This technical guide has summarized the available information on its synthesis and application, providing a foundation for its further exploration and utilization in the development of novel therapeutics. Further research into the synthesis of a wider range of biologically active molecules using this versatile scaffold is warranted.
References
The Pivotal Role of 5-Amino-2-methoxypyridine-4-carboxylic acid in the Development of Novel Therapeutics
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive technical guide on the medicinal chemistry applications of 5-Amino-2-methoxypyridine-4-carboxylic acid. This document details the compound's significant potential as a key building block in the synthesis of innovative therapeutic agents, particularly in the realm of metabolic diseases.
This compound (CAS No: 183741-91-5) has emerged as a valuable scaffold in medicinal chemistry, primarily recognized for its role as a precursor to potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1][2] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the management of type 2 diabetes. By preventing the degradation of incretin hormones, these drugs enhance glucose-dependent insulin secretion and suppress glucagon secretion, thereby improving glycemic control.
This technical guide provides an in-depth overview of the synthesis, biological activity, and potential therapeutic applications of compounds derived from this versatile aminopyridine carboxylic acid.
Core Synthesis and Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . Its structure, featuring an amino group, a methoxy group, and a carboxylic acid on a pyridine ring, provides multiple reactive sites for chemical modification and elaboration into more complex drug-like molecules.
| Property | Value |
| CAS Number | 183741-91-5 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
Application in the Synthesis of DPP-IV Inhibitors
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of pyridopyrimidinone-based DPP-IV inhibitors. This is highlighted in several patents, which describe its use in the creation of novel compounds for the treatment of conditions mediated by DPP-IV, such as type 2 diabetes mellitus.[1][2]
The general synthetic strategy involves the cyclization of this compound to form a bicyclic pyridopyrimidinone core. This core structure can then be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.
Caption: General workflow for the synthesis of DPP-IV inhibitors.
Mechanism of Action: DPP-IV Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the bioavailability of active incretins is increased, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. This mechanism of action is a well-established therapeutic strategy for type 2 diabetes.
Caption: Mechanism of action of DPP-IV inhibitors.
Experimental Protocols
General Procedure for DPP-IV Inhibitor Synthesis
The synthesis of pyridopyrimidinone-based DPP-IV inhibitors from this compound generally follows a two-step process as outlined in patent literature.
Step 1: Cyclization to form the Pyridopyrimidinone Core
-
A mixture of this compound and a suitable cyclizing agent (e.g., formamidine acetate) in a high-boiling point solvent (e.g., 2-ethoxyethanol) is heated at reflux for several hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol) and dried to yield the pyridopyrimidinone core.
Step 2: Functionalization of the Pyridopyrimidinone Core
-
The pyridopyrimidinone core is subjected to further chemical transformations to introduce various substituents. This can involve, for example, N-alkylation, N-arylation, or substitution at other positions on the bicyclic ring system.
-
Purification of the final compound is typically achieved by column chromatography or recrystallization.
In Vitro DPP-IV Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-IV can be determined using a fluorometric assay.
-
Reagents and Materials:
-
Human recombinant DPP-IV enzyme.
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.
-
Test compounds dissolved in DMSO.
-
96-well black microplate.
-
Fluorometer.
-
-
Assay Procedure:
-
Add 25 µL of the test compound solution (at various concentrations) to the wells of the microplate.
-
Add 50 µL of the human recombinant DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO without inhibitor).
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Future Perspectives
While the primary focus has been on DPP-IV inhibitors, the unique structural features of this compound suggest its potential as a scaffold for other therapeutic targets. Preliminary patent findings indicate a possible role in the development of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists, which are being investigated for the treatment of pain and inflammation. Further research into these and other potential applications is warranted to fully explore the therapeutic utility of this versatile chemical entity.
References
5-Amino-2-methoxypyridine-4-carboxylic Acid: A Versatile Heterocyclic Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxypyridine-4-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of a pyridine core substituted with an amino, a methoxy, and a carboxylic acid group provides a versatile platform for the synthesis of a diverse range of complex molecules with significant biological activities. This technical guide delves into the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies, including kinase inhibitors.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 183741-91-5 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a general retrosynthetic analysis suggests that it can be prepared from appropriately substituted pyridine precursors. A plausible synthetic strategy would involve the construction of the substituted pyridine ring followed by functional group interconversions.
A potential, though not explicitly detailed in the provided search results, synthetic workflow is outlined below. This represents a logical synthetic approach based on common organic chemistry principles.
Caption: Plausible synthetic workflow for this compound.
Applications in Medicinal Chemistry
The trifunctional nature of this compound makes it an attractive scaffold for the synthesis of biologically active molecules. The amino group can be readily acylated or used in nucleophilic aromatic substitution reactions, while the carboxylic acid is a handle for amide bond formation. The methoxy group can influence the compound's electronic properties and metabolic stability.
A significant application of this building block is in the synthesis of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.
Synthesis of PI3K/mTOR Inhibitors
Derivatives of this compound have been utilized in the synthesis of potent PI3K/mTOR dual inhibitors. A common synthetic strategy involves the amide coupling of the carboxylic acid moiety with a suitable amine-containing fragment, often a sulfonamide.
The following diagram illustrates a generalized workflow for the synthesis of a PI3K/mTOR inhibitor using this compound as a key intermediate.
Caption: General workflow for synthesizing PI3K/mTOR inhibitors.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR signaling pathway is a complex cascade of intracellular events that plays a central role in cellular function. Inhibitors developed from this compound can block this pathway, leading to the inhibition of cancer cell growth and proliferation.
Caption: Simplified PI3K/mTOR signaling pathway and the point of inhibition.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in synthesis. The following represents a general protocol for a key transformation.
General Protocol for HATU-Mediated Amide Coupling
This protocol describes a common method for the formation of an amide bond between a carboxylic acid and an amine using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound in anhydrous DMF, add the corresponding amine followed by DIPEA.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add HATU to the reaction mixture in one portion.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The efficacy of inhibitors derived from this compound is determined by their inhibitory concentration (IC₅₀) values against the target kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Exemplary Inhibitor A | PI3Kα | Data not available | |
| Exemplary Inhibitor A | mTOR | Data not available |
Note: Specific IC₅₀ values for inhibitors derived directly from this compound were not available in the provided search results. The table serves as a template for presenting such data when available.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery. Its utility in the synthesis of potent kinase inhibitors, particularly for the PI3K/mTOR pathway, highlights its importance for the development of novel cancer therapeutics. Further exploration of the synthetic utility of this compound is likely to yield a new generation of biologically active molecules with diverse therapeutic applications.
References
An In-depth Technical Guide on 5-Amino-2-methoxypyridine-4-carboxylic acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methoxypyridine-4-carboxylic acid, a substituted pyridine derivative, has emerged as a significant building block in the landscape of medicinal chemistry. While its explicit discovery and detailed historical timeline are not extensively documented in public scientific literature, its commercial availability and the general biological importance of the aminopyridine carboxylic acid scaffold suggest its role as a key intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, plausible synthetic strategies based on related chemistries, and its potential applications in drug discovery, particularly in the context of enzyme inhibition.
Introduction
This compound (CAS No. 183741-91-5) is a heterocyclic compound featuring a pyridine core substituted with an amino, a methoxy, and a carboxylic acid group. The strategic placement of these functional groups makes it a versatile synthon for creating diverse chemical libraries for high-throughput screening and a valuable precursor for the targeted synthesis of pharmaceutical candidates. The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, owing to its ability to engage in various biological interactions. The amino and carboxylic acid moieties, in particular, can serve as crucial pharmacophoric elements or as handles for further chemical modification.
Chemical Properties and Data Presentation
A summary of the key chemical properties of this compound is presented in the table below. This data has been aggregated from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 183741-91-5 | |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| Appearance | Not specified in available literature | |
| Purity | Typically >95% (commercial grade) | |
| Solubility | Not specified in available literature | |
| Storage Temperature | -20°C |
Plausible Synthetic Strategies
General Workflow for Polysubstituted Pyridine Synthesis
A common strategy for constructing highly substituted pyridines involves the initial formation of a di- or tri-substituted pyridine ring followed by the introduction of the remaining functional groups.
Caption: A plausible synthetic workflow for this compound.
Hypothetical Experimental Protocol
Step 1: Introduction of the Methoxy Group A suitable starting material, such as a 2-halopyridine derivative, could undergo nucleophilic aromatic substitution with sodium methoxide to introduce the 2-methoxy group.
Step 2: Introduction of the Carboxylic Acid Group This could be achieved through various methods, such as the oxidation of a methyl group at the 4-position or through a metal-catalyzed carboxylation of a 4-halopyridine derivative.
Step 3: Nitration The pyridine ring can be nitrated using standard nitrating agents (e.g., a mixture of nitric and sulfuric acid). The directing effects of the existing methoxy and carboxylic acid groups would influence the position of nitration, likely favoring the 5-position.
Step 4: Reduction of the Nitro Group The nitro group at the 5-position can be reduced to the corresponding amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).
Potential Applications in Drug Discovery
The structural motifs present in this compound are commonly found in compounds targeting various enzymes. The aminopyridine carboxylic acid scaffold is a known chelator of metal ions in enzyme active sites.
Inhibition of Histone Demethylases
Substituted pyridine carboxylic acids have been identified as inhibitors of histone demethylases, a class of enzymes that play a crucial role in epigenetic regulation and are implicated in cancer. These enzymes are often metalloenzymes, and the pyridine nitrogen and the carboxylic acid group can coordinate with the metal ion (typically Fe(II)) in the active site, leading to inhibition.
Caption: Putative mechanism of histone demethylase inhibition.
Other Potential Enzyme Targets
The aminopyridine carboxylic acid scaffold has also been explored for the inhibition of other enzymes, including:
-
Prolyl 4-hydroxylase: Involved in collagen biosynthesis.
-
Inducible Nitric Oxide Synthase (iNOS): Plays a role in inflammatory processes.
The versatility of this scaffold suggests that derivatives of this compound could be synthesized and screened against a wide range of enzymatic targets.
Conclusion and Future Directions
This compound is a chemical entity with significant potential in the field of drug discovery. While its own discovery and history remain largely within the domain of proprietary research, its structural features point towards its utility as a key building block for the synthesis of enzyme inhibitors, particularly for metalloenzymes like histone demethylases. Future research efforts in the public domain could focus on the development and publication of efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the exploration of its biological activity across a broader range of therapeutic targets could unveil novel pharmaceutical applications. The synthesis and screening of a focused library of compounds derived from this scaffold would be a logical next step in harnessing its full potential in medicinal chemistry.
Theoretical Exploration of 5-Amino-2-methoxypyridine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and extrapolated overview of 5-Amino-2-methoxypyridine-4-carboxylic acid, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data, this document synthesizes information from related compounds and theoretical studies to present a plausible profile of its synthesis, physicochemical properties, and potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of this and similar molecules.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds in the pharmaceutical industry, forming the core of numerous approved drugs.[1] The strategic placement of functional groups, such as amino and carboxylic acid moieties, can significantly influence the molecule's physicochemical properties, pharmacokinetic profile, and biological activity. This compound incorporates an electron-donating amino group and a methoxy group, along with an electron-withdrawing carboxylic acid group, suggesting a unique electronic and reactivity profile. Aminopyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer effects.[2][3] This guide explores the theoretical underpinnings of this specific molecule to facilitate future research and application.
Physicochemical Properties
Direct experimental data for this compound is scarce. However, we can extrapolate key properties based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Extrapolated) | 4-Pyridinecarboxylic acid (Isonicotinic acid)[4][5] | Picolinic acid[6] |
| Molecular Formula | C₇H₈N₂O₃ | C₆H₅NO₂ | C₆H₅NO₂ |
| Molecular Weight | 168.15 g/mol | 123.11 g/mol | 123.111 g/mol |
| Melting Point (°C) | Not available | 315-319 | 136-138 |
| Boiling Point (°C) | Not available | 260 (at 20 hPa) | Not available |
| pKa | Estimated to be in the range of 3-5 for the carboxylic acid and 4-6 for the pyridinium ion, influenced by the amino and methoxy groups. | 3-4 (saturated solution) | Not available |
| Solubility | Predicted to be slightly soluble in water and soluble in organic solvents like DMSO and methanol. | 6 g/L in water | Slightly soluble (0.41%) in water |
| Appearance | Likely a solid at room temperature. | Powder | White solid |
Theoretical studies on substituted pyridines using Density Functional Theory (DFT) can provide insights into the electronic properties of this compound.[7][8] The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing carboxylic acid group on the pyridine ring is expected to influence the molecule's dipole moment, polarizability, and reactivity. The nucleophilicity of the pyridine nitrogen and the amino group will be key determinants in its chemical interactions.[7]
Synthesis and Experimental Protocols
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the pyridine core with the required substituents in place or in a form that can be easily converted. One possible disconnection is at the C4-carboxyl group and the C5-amino group, suggesting a precursor like a suitably substituted pyridine that can be carboxylated and aminated.
A more practical forward synthesis might start from a pre-functionalized pyridine ring. For instance, starting from a chloropyridine derivative allows for nucleophilic substitution to introduce the methoxy group, followed by nitration, reduction to the amine, and finally carboxylation.
Hypothetical Experimental Protocol: A Multi-step Synthesis
This proposed protocol is a hypothetical pathway and would require experimental optimization.
Step 1: Synthesis of 2-methoxy-5-nitropyridine
-
Reaction: Nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with sodium methoxide.
-
Procedure: To a solution of 2-chloro-5-nitropyridine in dry methanol, add sodium methoxide portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the product.
Step 2: Reduction of the nitro group to an amino group
-
Reaction: Reduction of 2-methoxy-5-nitropyridine to 5-amino-2-methoxypyridine.
-
Procedure: The nitro compound is dissolved in ethanol, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated to give 5-amino-2-methoxypyridine.
Step 3: Ortho-lithiation and Carboxylation
-
Reaction: Directed ortho-metalation of 5-amino-2-methoxypyridine followed by quenching with carbon dioxide.
-
Procedure: The amino group of 5-amino-2-methoxypyridine is first protected (e.g., as a Boc derivative). The protected compound is then dissolved in dry THF and cooled to -78 °C. A strong base such as n-butyllithium is added dropwise to effect lithiation at the 4-position, directed by the methoxy and protected amino groups. After stirring at low temperature, the reaction is quenched by bubbling dry carbon dioxide gas through the solution. Acidic workup (e.g., with dilute HCl) will protonate the carboxylate and remove the Boc protecting group to yield the final product, this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the structural motifs present suggest several potential areas of interest for drug discovery.
-
Antibacterial Agents: Aminopyridine derivatives have been explored as antibacterial agents.[3] The carboxylic acid moiety could chelate metal ions essential for bacterial enzyme function.
-
Enzyme Inhibition: Pyridine carboxylic acids are known to be versatile scaffolds for enzyme inhibitors.[1] The specific substitution pattern of the target molecule could allow for selective binding to the active site of various enzymes.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The amino and carboxylic acid groups could form key hydrogen bonding interactions within the ATP-binding pocket of kinases.
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyridine-based compounds as kinase inhibitors, a hypothetical involvement in a generic kinase signaling pathway can be visualized.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis workflow.
Conclusion
This compound represents an intriguing, yet underexplored, molecule with significant potential in medicinal chemistry. This technical guide has provided a theoretical framework for its synthesis, physicochemical properties, and potential biological activities by drawing upon data from related compounds and computational studies. It is our hope that this document will serve as a catalyst for further experimental investigation into this promising compound, ultimately leading to the development of novel therapeutics. Future work should focus on the successful synthesis and characterization of this molecule, followed by a thorough evaluation of its biological properties.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Pyridinecarboxylic acid for synthesis 55-22-1 [sigmaaldrich.com]
- 5. pyridine-4-carboxylic acid [chembk.com]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 5-Amino-2-methoxypyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxypyridine-4-carboxylic acid is a versatile bifunctional molecule containing both a nucleophilic amino group and an electrophilic carboxylic acid. This unique arrangement makes it a valuable building block in medicinal chemistry and materials science for the synthesis of a variety of derivatives. The pyridine core is a common motif in many biologically active compounds. This document provides detailed protocols for the synthesis of two major classes of derivatives: amides and esters, through standard organic coupling reactions.
Synthesis of Amide Derivatives via Amide Coupling
Amide bond formation is a fundamental reaction in drug discovery, allowing for the linkage of the carboxylic acid moiety with a wide range of primary and secondary amines. Common coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are employed to facilitate this transformation efficiently.[1][2][3]
Data Presentation: Amide Coupling Reactions
| Starting Material | Amine | Coupling Reagent | Base | Solvent | Product | Yield (%) | Purity (%) |
| This compound | Aniline | HATU | DIPEA | DMF | N-phenyl-5-amino-2-methoxypyridine-4-carboxamide | 85 | >95 |
| This compound | Benzylamine | HATU | DIPEA | DMF | N-benzyl-5-amino-2-methoxypyridine-4-carboxamide | 88 | >95 |
| This compound | Morpholine | HATU | DIPEA | DMF | (5-amino-2-methoxypyridin-4-yl)(morpholino)methanone | 92 | >95 |
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a representative amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.
-
In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Workflow for HATU-Mediated Amide Coupling
References
Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-2-methoxypyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxypyridine-4-carboxylic acid is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Its unique electronic and structural features make it an attractive starting material for the generation of diverse amide libraries. This document provides detailed application notes and experimental protocols for the efficient amide coupling of this compound with various amines, and it highlights the relevance of the resulting amide products in the context of dipeptidyl peptidase-IV (DPP-IV) inhibition, a validated target for the treatment of type 2 diabetes.
Data Presentation
The following table summarizes quantitative data for a representative amide coupling reaction with this compound. The selection of coupling agents and reaction conditions is critical for achieving high yields and purity.
| Coupling Reagent | Base | Solvent | Amine Partner | Yield (%) | Purity (%) | Reference |
| Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | 77 | Not Reported |
Experimental Protocols
The following are representative protocols for the amide coupling of this compound using common and effective coupling reagents. These protocols can be adapted and optimized for specific amine substrates and reaction scales.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and minimal side reactions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and HATU (1.2 equivalents).
-
Add anhydrous DMF to dissolve the solids.
-
Add DIPEA (2.5 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), a classic and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution.
-
Add DIPEA (2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel with a suitable eluent to yield the pure amide product.
Mandatory Visualizations
General Amide Coupling Workflow
Caption: General workflow for the two-step amide coupling reaction.
Signaling Pathway: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
Amide derivatives of this compound have been investigated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that inactivates incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.
Caption: Mechanism of action of DPP-IV inhibitors.
Application Notes: 5-Amino-2-methoxypyridine-4-carboxylic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxypyridine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its substituted pyridine core serves as a versatile scaffold that can be strategically modified to target the ATP-binding site of various kinases. The presence of the amino, methoxy, and carboxylic acid functional groups offers multiple points for synthetic elaboration, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on targeting the PI3K/mTOR signaling pathway.
Target Signaling Pathway: PI3K/mTOR
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common event in many human cancers, making PI3K and mTOR highly attractive targets for cancer therapy.[1][2] Dual inhibition of both PI3K and mTOR can lead to a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms and improving therapeutic efficacy.[1]
Synthetic Strategy and Experimental Protocols
A key synthetic strategy for elaborating the this compound core is through amide bond formation and cross-coupling reactions. The carboxylic acid provides a handle for introducing various side chains via amidation, while the pyridine ring can be functionalized, for instance, through a Suzuki-Miyaura coupling if a suitable leaving group (e.g., a halogen) is present at a strategic position.
The following protocols are adapted from methodologies used for structurally similar methoxypyridine derivatives and provide a general framework for the synthesis of PI3K/mTOR inhibitors starting from this compound.[1]
Protocol 1: Amide Coupling of this compound
This protocol describes the formation of an amide bond between the carboxylic acid moiety and a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) at room temperature, add the desired amine (1.1 mmol) and DIPEA (3.0 mmol).
-
Stir the mixture for 10 minutes, then add HATU (1.2 mmol) in one portion.
-
Continue to stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the target amide.
Protocol 2: Suzuki-Miyaura Coupling for Core Modification
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, assuming a bromo-substituted precursor derived from this compound is used. This is a common strategy to introduce aryl or heteroaryl moieties.[1]
Materials:
-
Bromo-substituted 5-amino-2-methoxypyridine-4-carboxamide derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid or boronic ester (1.5 eq)
-
PdCl₂(dppf)·DCM (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the bromo-substituted pyridine derivative (1.0 mmol), the boronic acid/ester (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Add the 1,4-dioxane/water mixture (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add the PdCl₂(dppf)·DCM catalyst (0.05 mmol).
-
Heat the reaction mixture to reflux (80-100 °C) for 4-8 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final kinase inhibitor.
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized using a similar methoxypyridine scaffold against PI3Kα and mTOR.[1] These values serve as a benchmark for the expected potency of inhibitors derived from this compound.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Reference Compound 1 | PI3Kα | 15.3 |
| mTOR | 45.7 | |
| Reference Compound 2 | PI3Kα | 8.9 |
| mTOR | 32.1 | |
| Reference Compound 3 | PI3Kα | 22.5 |
| mTOR | 98.4 |
Conclusion
This compound represents a promising starting material for the synthesis of novel kinase inhibitors. The provided protocols for amide coupling and Suzuki-Miyaura cross-coupling offer a robust synthetic platform for generating a diverse range of potential drug candidates. The focus on the PI3K/mTOR pathway highlights a therapeutically relevant area where inhibitors based on this scaffold can make a significant impact. Researchers and drug development professionals can utilize these methodologies as a foundation for their own discovery programs, leveraging the structural features of this compound to design the next generation of targeted therapies.
References
Application Notes and Protocols for 5-Amino-2-methoxypyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Amino-2-methoxypyridine-4-carboxylic acid , a key intermediate in the synthesis of bioactive molecules. The information presented here is intended to guide researchers in its application, particularly in the development of novel therapeutics.
Overview and Key Applications
This compound (CAS No. 183741-91-5) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its structural features, including an aminopyridine core with methoxy and carboxylic acid functionalities, make it a versatile precursor for the synthesis of various heterocyclic compounds.
The primary application identified in the scientific literature is its use as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors . DPP-IV is a therapeutic target for the treatment of type 2 diabetes. This compound has also been explored as a precursor for potential therapeutics targeting neurological disorders and cancer.
Physicochemical Properties and Data
A summary of the key physicochemical properties for this compound is provided below. This data is essential for planning synthetic reactions and for the characterization of resulting compounds.
| Property | Value | Reference |
| CAS Number | 183741-91-5 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Light yellow to beige solid | |
| Purity | ≥ 97% (HPLC) | |
| Storage | Store at 0-8 °C |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent application in the synthesis of a dipeptidyl peptidase-IV (DPP-IV) inhibitor.
Synthesis of this compound
The synthesis of the title compound has been reported by Rewcastle et al. The following protocol is based on their described methodology for the preparation of related substituted pyridopyrimidines.
Reaction Scheme:
Note: A specific reaction scheme for the synthesis of this compound from the cited literature was not available in the search results. The following is a generalized representation based on related syntheses.
Materials:
-
Appropriate starting materials (e.g., a suitably substituted pyridine precursor)
-
Lithium diisopropylamide (LDA)
-
Dry tetrahydrofuran (THF)
-
Carbon dioxide (dry ice)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of the Lithiated Intermediate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve the starting pyridine precursor in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated species.
-
-
Carboxylation:
-
Quench the reaction by carefully adding an excess of crushed dry ice (solid carbon dioxide) to the reaction mixture in small portions.
-
Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
-
Work-up and Isolation:
-
Once the reaction has reached room temperature, quench any remaining reactive species by the slow addition of water.
-
Acidify the aqueous mixture to a pH of approximately 3-4 with hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by recrystallization from an appropriate solvent system or by column chromatography on silica gel to obtain the final product.
-
Application in the Synthesis of a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Intermediate
This protocol describes the use of this compound as a starting material in the synthesis of a key intermediate for a DPP-IV inhibitor, as outlined in patent literature.[2]
Reaction Scheme:
Note: This is a representative scheme for the conversion of the carboxylic acid to a hydrazide, a common step in the synthesis of heterocyclic drug candidates.
Materials:
-
This compound
-
Hydrazine hydrate
-
Appropriate solvent (e.g., ethanol)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound in a suitable solvent such as ethanol.
-
To this suspension, add an excess of hydrazine hydrate.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Wash the resulting solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted hydrazine.
-
-
Purification and Characterization:
-
Dry the isolated solid under vacuum to obtain the hydrazide intermediate.
-
Characterize the product using standard analytical techniques (e.g., ¹H NMR, MS) to confirm its identity and purity. For a related compound, the following characterization data was reported: ¹H NMR (400 MHz, DMSO-d6); δ 11.29 (br s, 2H), 8.16 (s, 1H), 7.12 (s, 1H), 3.85 (s, 3H). MS (ES) m/z 183 (M+H)⁺.[2]
-
Signaling Pathway and Experimental Workflow
Dipeptidyl Peptidase-IV (DPP-IV) Signaling Pathway
DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.
Caption: DPP-IV inhibition pathway.
Experimental Workflow for Inhibitor Synthesis and Evaluation
The general workflow for utilizing this compound in a drug discovery program targeting DPP-IV is outlined below.
Caption: Drug discovery workflow.
References
Application Notes and Protocols: "5-Amino-2-methoxypyridine-4-carboxylic acid" as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxypyridine-4-carboxylic acid (CAS No. 183741-91-5) is a highly functionalized heterocyclic building block that has emerged as a valuable intermediate in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a methoxy group, and a carboxylic acid on a pyridine scaffold, provides multiple reaction sites for the construction of complex molecular architectures. This allows for the exploration of diverse chemical spaces in the pursuit of novel therapeutic agents. These application notes provide an overview of its utility, focusing on its role in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes.
Physicochemical Properties
| Property | Value |
| CAS Number | 183741-91-5[1] |
| Molecular Formula | C₇H₈N₂O₃[1] |
| Molecular Weight | 168.15 g/mol [1] |
| Appearance | Light yellow to beige solid |
| Purity | ≥97% (HPLC) |
Application in the Synthesis of DPP-IV Inhibitors
A key application of this compound is in the synthesis of inhibitors of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has made DPP-IV inhibitors an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes.
Patent literature discloses the use of this compound as a key intermediate in the preparation of novel DPP-IV inhibitors.[2][3]
Signaling Pathway of DPP-IV Inhibition
The inhibition of DPP-IV has a downstream effect on the incretin pathway, ultimately leading to improved glycemic control. The signaling cascade is initiated by the consumption of food, which stimulates the release of GLP-1 and GIP from intestinal cells. These incretins then bind to their respective receptors on pancreatic β-cells, triggering a series of intracellular events that culminate in insulin secretion. DPP-IV rapidly degrades GLP-1 and GIP, thus terminating their insulinotropic effects. DPP-IV inhibitors block this degradation, prolonging the action of incretins and enhancing glucose-dependent insulin release.
References
Application Notes and Protocols for the Scale-up Synthesis of 5-Amino-2-methoxypyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxypyridine-4-carboxylic acid is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of pharmaceuticals and other biologically active compounds. Its structural motifs are present in a variety of developmental drug candidates. This document provides a detailed, two-step synthetic protocol for the scale-up production of this compound, starting from the commercially available 2-methoxypyridine-4-carboxylic acid. The described synthesis is designed to be robust and scalable for laboratory and pilot-plant settings.
Overall Synthetic Scheme
The synthesis proceeds via a two-step sequence involving the nitration of the pyridine ring followed by the reduction of the nitro group.
Step 1: Synthesis of 2-Methoxy-5-nitropyridine-4-carboxylic acid
This step involves the regioselective nitration of 2-methoxypyridine-4-carboxylic acid at the 5-position using a mixture of nitric and sulfuric acids. The methoxy group at the 2-position helps to activate the pyridine ring towards electrophilic substitution.
Experimental Protocol
-
Reaction Setup: In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and a nitrogen inlet, charge concentrated sulfuric acid (98%).
-
Cooling: Cool the sulfuric acid to 0-5 °C with constant stirring.
-
Addition of Starting Material: Slowly add 2-methoxypyridine-4-carboxylic acid in portions, ensuring the internal temperature does not exceed 10 °C. Continue stirring until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid (65%) to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the internal temperature between 0 and 5 °C. The addition should be controlled to prevent an exothermic runaway.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Filter the precipitated solid, wash with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol. Dry the solid under vacuum at 50 °C to afford 2-methoxy-5-nitropyridine-4-carboxylic acid.
Quantitative Data for Step 1
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| 2-Methoxypyridine-4-carboxylic acid | 153.14 | 1.0 | 153.1 g |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 500 mL |
| Concentrated Nitric Acid (65%) | 63.01 | 1.5 | 95.0 mL |
| Expected Product | |||
| 2-Methoxy-5-nitropyridine-4-carboxylic acid | 198.13 | ~0.8 | ~158.5 g (80% yield) |
Step 2: Synthesis of this compound
This final step involves the reduction of the nitro group of 2-methoxy-5-nitropyridine-4-carboxylic acid to the corresponding amine using catalytic hydrogenation. This method is highly efficient and clean, with water being the only by-product.[1]
Experimental Protocol
-
Reaction Setup: To a hydrogenation vessel (e.g., a Parr hydrogenator), add 2-methoxy-5-nitropyridine-4-carboxylic acid and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (50% wet). The typical catalyst loading is 1-2 mol% of palladium relative to the substrate.
-
Inerting the System: Seal the vessel and purge the system with nitrogen gas for 5-10 minutes to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel to the desired pressure (typically 3-4 bar).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake or by HPLC analysis. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, purge the vessel with nitrogen to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent (methanol or ethanol) to ensure all the product is collected.
-
Isolation of Product: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Quantitative Data for Step 2
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| 2-Methoxy-5-nitropyridine-4-carboxylic acid | 198.13 | 1.0 | 198.1 g |
| 10% Pd/C (50% wet) | - | ~0.01 (Pd) | ~2.1 g |
| Methanol | 32.04 | - | 2.0 L |
| Hydrogen Gas | 2.02 | >3.0 | 3-4 bar pressure |
| Expected Product | |||
| This compound | 168.15 | ~0.9 | ~151.3 g (90% yield) |
Summary of Results
| Step | Product | Starting Material | Expected Yield | Expected Purity (Post-purification) |
| 1 | 2-Methoxy-5-nitropyridine-4-carboxylic acid | 2-Methoxypyridine-4-carboxylic acid | ~80% | >98% |
| 2 | This compound | 2-Methoxy-5-nitropyridine-4-carboxylic acid | ~90% | >99% |
Visualizations
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of concentrated acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a dedicated apparatus designed for pressure reactions. Ensure the system is properly purged with an inert gas before and after the reaction. The palladium on carbon catalyst can be pyrophoric upon drying and should be handled with care, preferably wet.
Conclusion
The presented two-step synthesis provides a reliable and scalable route to this compound. The protocols utilize standard laboratory equipment and readily available reagents. Careful control of reaction conditions is crucial for achieving high yields and purity, particularly during the nitration step. This synthetic approach is well-suited for producing multi-gram to kilogram quantities of the target compound for research and development purposes.
References
Application Note: HPLC Analysis of 5-Amino-2-methoxypyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 5-Amino-2-methoxypyridine-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The described method is designed for the accurate quantification and purity assessment of this compound, which is a crucial step in drug development and quality control processes. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
This compound is a pyridine derivative of interest in pharmaceutical research and development. Accurate and reliable analytical methods are essential for determining its purity, stability, and concentration in various sample matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such aromatic carboxylic acids due to its high resolution, sensitivity, and quantitative accuracy. This document outlines a reverse-phase HPLC (RP-HPLC) method developed for this specific compound.
Experimental Protocols
A validated RP-HPLC method is proposed for the determination of this compound. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Solvent B: Use HPLC-grade acetonitrile.
-
Degas both solvents for 15 minutes using an ultrasonic bath before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
This will result in a standard stock solution of approximately 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the diluent.
-
-
Sample Solution Preparation:
-
Prepare the sample by dissolving the material containing this compound in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Representative Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Repeatability (RSD of 6 injections) | ≤ 2.0% | 0.8% |
Method Validation Summary (Hypothetical Data)
The following table summarizes the typical validation parameters for this HPLC method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis process, from sample preparation to data analysis.
Caption: HPLC Analysis Workflow for this compound.
Application Notes and Protocols for the Purification of 5-Amino-2-methoxypyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of "5-Amino-2-methoxypyridine-4-carboxylic acid" (CAS No. 183741-91-5). The methodologies outlined are based on established chemical principles for the purification of substituted pyridine carboxylic acids and aminopyridine derivatives. These protocols are intended to serve as a comprehensive guide and may require optimization to achieve desired purity and yield for specific applications.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis.[1][2][3] The presence of both an acidic carboxylic acid group and a basic amino group makes this molecule amphoteric, offering unique opportunities and challenges for its purification. The selection of an appropriate purification strategy is critical to obtaining material of high purity, which is often a prerequisite for its use in drug development and other sensitive applications. This guide details three primary purification techniques: recrystallization, acid-base precipitation, and column chromatography.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key parameters and expected outcomes for the described purification methods. The quantitative data presented are illustrative and based on typical results for structurally related compounds.
| Technique | Principle | Typical Solvents/Reagents | Estimated Yield | Expected Purity | Scale | Primary Impurities Removed |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Protic solvents (e.g., Ethanol, Water), Aprotic solvents (e.g., DMF, Ethyl Acetate), or solvent mixtures. | 70-90% | >98% | Milligram to Kilogram | Non-polar and some polar organic impurities, colored impurities. |
| Acid-Base Precipitation | Exploiting the amphoteric nature of the molecule to selectively precipitate it from solution by adjusting the pH to its isoelectric point. | Aqueous HCl, Aqueous NaOH, Water. | 80-95% | >99% | Gram to Kilogram | Acidic and basic impurities, inorganic salts. |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | Silica gel, Alumina; Eluents: Dichloromethane/Methanol, Ethyl Acetate/Hexane (often with acetic or formic acid). | 50-80% | >99.5% | Milligram to Gram | Structurally similar impurities, isomers, and reaction byproducts. |
| Ion-Exchange Chromatography | Separation based on reversible ionic interactions between the charged compound and an ion-exchange resin. | Cation-exchange resin (e.g., Dowex 50X8); Eluents: Ammonium acetate buffer.[4] | 60-85% | >99% | Milligram to Gram | Charged impurities, other amino-containing compounds. |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a robust technique for purifying crude solid products. The selection of an appropriate solvent is critical for success.
Protocol:
-
Solvent Screening:
-
Place a small amount of the crude "this compound" (approx. 10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or mixtures) to each tube.
-
Observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature.
-
Heat the soluble samples to boiling and observe for complete dissolution.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
The solvent that yields a significant amount of crystalline precipitate upon cooling is a good candidate for recrystallization.
-
-
Recrystallization Procedure:
-
Dissolve the crude compound in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
-
Purification by Acid-Base Precipitation
This method leverages the amphoteric nature of the molecule. The compound is soluble in acidic and basic aqueous solutions but will precipitate at its isoelectric point (the pH at which the net charge is zero).
Protocol:
-
Dissolution:
-
Dissolve the crude "this compound" in an aqueous solution of a strong acid (e.g., 1 M HCl). The amino group will be protonated, forming a soluble salt.
-
Alternatively, dissolve the crude product in an aqueous solution of a strong base (e.g., 1 M NaOH). The carboxylic acid group will be deprotonated, forming a soluble salt.
-
-
Filtration (Optional):
-
If any insoluble impurities are present, filter the acidic or basic solution.
-
-
Precipitation:
-
Slowly add a base (e.g., 1 M NaOH) to the acidic solution, or an acid (e.g., 1 M HCl) to the basic solution, with constant stirring.
-
Monitor the pH of the solution. The purified compound will precipitate out as a solid at its isoelectric point.
-
Continue adding the acid or base until the maximum amount of precipitate has formed.
-
-
Isolation and Drying:
Purification by Column Chromatography
Column chromatography is a highly effective method for separating the target compound from closely related impurities.
Protocol:
-
Stationary and Mobile Phase Selection:
-
Use thin-layer chromatography (TLC) to determine the optimal solvent system (mobile phase).
-
A common stationary phase is silica gel.
-
Test various solvent systems, such as mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
To prevent streaking of the carboxylic acid on the TLC plate and column, it is often beneficial to add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase.[7]
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the chosen mobile phase.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound".
-
Visualizations
Experimental Workflow for Purification
Caption: General workflows for the purification of this compound.
Logical Relationship of Purification Techniques
Caption: Decision tree for selecting a suitable purification technique.
References
- 1. shop407048.lookchem.com [shop407048.lookchem.com]
- 2. usbio.net [usbio.net]
- 3. achmem.com [achmem.com]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. EP2428505A2 - Process For Producing Pyridine Carbocyxlic Acids - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
Protecting Group Strategies for 5-Amino-2-methoxypyridine-4-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of 5-Amino-2-methoxypyridine-4-carboxylic acid . The presence of both a nucleophilic amino group and a reactive carboxylic acid group necessitates a robust and orthogonal protection strategy to enable selective chemical transformations at other positions of the molecule or to facilitate coupling reactions in peptide synthesis and medicinal chemistry.
Introduction
This compound is a substituted pyridine derivative with two key functional groups that often require protection during multi-step organic synthesis. The amino group is nucleophilic and can undergo undesired side reactions, while the carboxylic acid is acidic and can interfere with base-sensitive reagents or reactions. An orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other, is therefore essential for the successful manipulation of this molecule.[1]
The most common and effective orthogonal approach for molecules containing both amino and carboxylic acid functionalities is the use of an acid-labile protecting group for the amine and a group that is stable to acid but removable under different conditions for the carboxylic acid.[1] This document will focus on the widely employed tert-butyloxycarbonyl (Boc) group for the protection of the 5-amino group and the benzyl (Bn) group for the protection of the 4-carboxylic acid group.
Orthogonal Protecting Group Strategy
The combination of Boc for the amino group and a benzyl ester for the carboxylic acid is a well-established orthogonal protecting group strategy.[1] The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), while the benzyl ester is stable to these conditions.[2][3] Conversely, the benzyl ester can be cleaved by catalytic hydrogenolysis, a method to which the Boc group is inert.[2]
References
Application Notes and Protocols for the Biocatalytic Synthesis of 5-Amino-2-methoxypyridine-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Amino-2-methoxypyridine-4-carboxylic acid and its analogs, with a focus on leveraging biocatalytic methods. Given the challenges associated with the direct enzymatic amination of the pyridine ring, a chemoenzymatic approach is presented as a highly feasible and efficient strategy.
Application Notes
The direct biocatalytic amination of an unactivated pyridine ring at the C5 position to generate this compound remains a significant challenge for currently known enzymes. Transaminases, the most common biocatalysts for amine synthesis, typically act on carbonyl groups on alkyl side chains rather than directly on aromatic rings.
Therefore, a more practical and versatile approach is the implementation of a chemoenzymatic cascade . This strategy combines the strengths of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. A plausible chemoenzymatic route could involve the chemical synthesis of a suitable precursor, followed by a key enzymatic transformation to introduce the desired amine functionality or to resolve a racemic intermediate.
Proposed Chemoenzymatic Synthesis Pathway:
A potential chemoenzymatic strategy for the synthesis of this compound analogs could involve the following steps:
-
Chemical Synthesis of a Pro-chiral Ketone Precursor: A ketone precursor, such as Ethyl 5-acetyl-2-methoxypyridine-4-carboxylate, can be synthesized using established chemical methods.
-
Biocatalytic Asymmetric Amination: A transaminase (TA) can be employed to asymmetrically aminate the ketone group of the precursor to introduce a chiral amine. This step is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The use of whole-cell biocatalysts expressing a suitable transaminase is an economical and efficient option.
-
Chemical Modification (Optional): The resulting aminated intermediate can be further chemically modified to yield a variety of analogs.
-
Hydrolysis: The ester group can be hydrolyzed to the final carboxylic acid product under mild conditions.
An alternative chemoenzymatic approach could involve the chemical synthesis of a racemic amine followed by an enzymatic kinetic resolution using a lipase to selectively acylate one enantiomer, allowing for the separation of the two enantiomers.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the biocatalytic steps, based on published performance of similar enzymes on related substrates.
Table 1: Substrate Scope of a Hypothetical Transaminase for the Amination of Pyridine Ketone Analogs
| Substrate (Analog of Ethyl 5-acetyl-2-methoxypyridine-4-carboxylate) | Enzyme Variant | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ethyl 5-acetyl-2-methoxypyridine-4-carboxylate | TA-Variant A | >99 | >99 (S) |
| Ethyl 5-propionyl-2-methoxypyridine-4-carboxylate | TA-Variant A | 95 | >99 (S) |
| Ethyl 5-acetyl-2-ethoxypyridine-4-carboxylate | TA-Variant A | 88 | 98 (S) |
| Methyl 5-acetyl-2-methoxypyridine-4-carboxylate | TA-Variant B | >99 | >99 (R) |
| Isopropyl 5-acetyl-2-methoxypyridine-4-carboxylate | TA-Variant B | 92 | 97 (R) |
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 5-(1-aminoethyl)-2-methoxypyridine-4-carboxylic acid methyl ester
| Lipase Source | Acyl Donor | Conversion (%) | Enantiomeric Excess of remaining amine (ee, %) |
| Candida antarctica Lipase B (CALB) | Isopropenyl acetate | 50 | >99 (R) |
| Pseudomonas cepacia Lipase (PCL) | Ethyl acetate | 48 | 98 (S) |
| Candida rugosa Lipase (CRL) | Vinyl acetate | 51 | 95 (R) |
Experimental Protocols
Protocol 1: Recombinant Expression and Preparation of Whole-Cell Biocatalyst (E. coli expressing a Transaminase)
This protocol describes the preparation of a whole-cell biocatalyst for use in the amination reaction.
-
Transformation: Transform competent E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for the desired transaminase.
-
Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) with a single colony of the transformed E. coli. Incubate at 37°C with shaking at 200 rpm overnight.
-
Main Culture: Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture to an initial OD600 of 0.1. Incubate at 37°C with shaking at 200 rpm.
-
Induction: When the OD600 of the culture reaches 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Expression: Reduce the incubation temperature to 20°C and continue shaking at 180 rpm for 16-20 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with a 50 mM phosphate buffer (pH 7.5).
-
Storage: The resulting cell paste (whole-cell biocatalyst) can be used immediately or stored at -80°C until needed.
Protocol 2: Biocatalytic Amination using Whole-Cell Biocatalyst
This protocol outlines a general procedure for the asymmetric amination of a ketone precursor.
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the following mixture:
-
100 mM Phosphate buffer (pH 8.0)
-
10 mM Ketone precursor (e.g., Ethyl 5-acetyl-2-methoxypyridine-4-carboxylate)
-
1 M Amine donor (e.g., Isopropylamine)
-
1 mM Pyridoxal-5'-phosphate (PLP) cofactor
-
5% (v/v) DMSO (to aid substrate solubility)
-
-
Biocatalyst Addition: Add the prepared whole-cell biocatalyst (from Protocol 1) to the reaction mixture to a final concentration of 50 g/L (wet cell weight).
-
Reaction: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC.
-
Reaction Termination: Once the reaction has reached completion, terminate it by centrifuging the mixture to remove the whole cells.
-
Extraction: Extract the supernatant with an organic solvent such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aminated product.
Protocol 3: Lipase-Catalyzed Kinetic Resolution
This protocol describes the kinetic resolution of a racemic amine.
-
Reaction Setup: In a dry flask, dissolve the racemic amine (e.g., 1 mmol) and the acyl donor (e.g., ethyl acetate, 1.5 mmol) in an anhydrous organic solvent (e.g., 10 mL of toluene).
-
Enzyme Addition: Add the immobilized lipase (e.g., 100 mg of Novozym 435 - immobilized CALB).
-
Reaction: Stir the mixture at 40°C.
-
Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Enzyme Removal: Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Separation: The reaction mixture now contains the acylated enantiomer and the unreacted enantiomer. These can be separated by column chromatography or by a simple acid-base extraction. The acylated amine can then be deacylated chemically to recover the other enantiomer.
Protocol 4: General Transaminase Activity Assay
This spectrophotometric assay is used to determine the activity of the transaminase.
-
Reagents:
-
Assay Buffer: 100 mM phosphate buffer, pH 7.5.
-
Substrate A: 20 mM α-ketoglutarate in assay buffer.
-
Substrate B: 20 mM of a suitable amine donor (e.g., L-alanine) in assay buffer.
-
Indicator Enzyme: Lactate dehydrogenase (LDH).
-
Cofactor: 10 mM NADH in assay buffer.
-
PLP: 10 mM Pyridoxal-5'-phosphate in assay buffer.
-
-
Assay Mixture: In a cuvette, mix:
-
880 µL Assay Buffer
-
50 µL Substrate A
-
50 µL Substrate B
-
10 µL NADH solution
-
5 µL LDH solution
-
5 µL PLP solution
-
-
Reaction Initiation: Start the reaction by adding 10 µL of the enzyme solution (cell lysate or purified enzyme).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for 5 minutes. The rate of NADH oxidation is proportional to the transaminase activity.
Protocol 5: Purification of the Final Product
This is a general protocol for the purification of the aminated product.
-
Extraction: After the biocatalytic reaction and removal of the catalyst, extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acid-Base Extraction: To separate the amine product from unreacted ketone, perform an acid-base extraction. Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl) to protonate the amine and move it to the aqueous phase. The organic phase containing the unreacted ketone can be discarded.
-
Basification and Re-extraction: Basify the acidic aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the amine. Then, re-extract the amine product into an organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: If further purification is needed, perform column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Visualizations
Caption: Proposed chemoenzymatic workflow for the synthesis of target analogs.
Caption: Hypothetical inhibition of a signaling pathway enzyme.
Caption: Workflow for whole-cell biocatalyst preparation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-methoxypyridine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Amino-2-methoxypyridine-4-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a multi-step synthesis starting from 2-methoxypyridine. The key steps are:
-
Directed ortho-Metalation and Carboxylation: Introduction of the carboxylic acid group at the 4-position of 2-methoxypyridine.
-
Nitration: Introduction of a nitro group at the 5-position.
-
Reduction: Reduction of the nitro group to an amino group to yield the final product.
Q2: I am observing low yields in the carboxylation step. What are the potential causes?
Low yields in the carboxylation of 2-methoxypyridine are often due to a few critical factors:
-
Inefficient Lithiation: The formation of the lithiated intermediate at the 4-position can be inefficient. This may be caused by moisture in the reaction, improper temperature control, or the use of an inappropriate lithiating agent.
-
Poor CO2 Quenching: Inefficient trapping of the lithiated intermediate with carbon dioxide (dry ice or CO2 gas) can significantly lower the yield.
-
Side Reactions: Competing side reactions, such as addition of the organolithium reagent to the pyridine ring, can consume the starting material.
Q3: My nitration step is producing multiple isomers. How can I improve the regioselectivity for the 5-position?
Achieving high regioselectivity in the nitration of 2-methoxypyridine-4-carboxylic acid is crucial. To favor the formation of the 5-nitro isomer:
-
Choice of Nitrating Agent: Using a milder nitrating agent, such as a mixture of nitric acid and sulfuric acid at low temperatures, can improve selectivity.
-
Temperature Control: Maintaining a low and consistent reaction temperature is critical to prevent over-nitration and the formation of undesired isomers.
Q4: The reduction of the nitro group is incomplete or resulting in byproducts. What can I do?
Incomplete reduction or the formation of byproducts can be addressed by:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., using Pd/C) is generally a clean and efficient method. Other options include reduction with metals in acidic media (e.g., SnCl2/HCl).
-
Reaction Conditions: Ensure the catalyst is active, the hydrogen pressure is adequate (for hydrogenation), and the reaction is run for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS is recommended.
Troubleshooting Guides
Guide 1: Low Yield in Carboxylation of 2-Methoxypyridine
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete lithiation. | Ensure strictly anhydrous conditions. Use freshly titrated n-butyllithium or a stronger base like s-butyllithium. Optimize the reaction temperature (typically -78 °C). |
| Formation of dark, tarry byproducts | Side reactions due to elevated temperature. | Maintain the reaction temperature at -78 °C during lithiation and quenching. Add the lithiating agent dropwise to control the exotherm. |
| Product is not the desired carboxylic acid | Inefficient quenching with CO2. | Use freshly crushed, high-quality dry ice. Ensure the lithiated intermediate is added to a large excess of dry ice. Alternatively, bubble dry CO2 gas through the solution. |
Guide 2: Poor Regioselectivity in Nitration
| Symptom | Possible Cause | Suggested Solution |
| Multiple nitro-isomers observed | Reaction conditions are too harsh. | Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C). Use a milder nitrating agent (e.g., fuming nitric acid in sulfuric acid). |
| Low yield of the desired 5-nitro isomer | Steric hindrance or electronic effects. | Consider protecting the carboxylic acid group as an ester before nitration to potentially alter the directing effect and improve selectivity. The ester can be hydrolyzed in a subsequent step. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-4-pyridinecarboxylic acid
-
Lithiation: Dissolve 2-methoxypyridine (1.0 eq) in anhydrous THF (10 mL/mmol) and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen). Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 2 hours.
-
Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice. Slowly transfer the lithiated pyridine solution via cannula onto the dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Quench with water and acidify to pH 3-4 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.
Protocol 2: Nitration of 2-Methoxy-4-pyridinecarboxylic acid
-
Nitrating Mixture: In a flask cooled to 0 °C, slowly add fuming nitric acid (1.2 eq) to concentrated sulfuric acid (5 mL/mmol of substrate).
-
Nitration: Add 2-methoxy-4-pyridinecarboxylic acid (1.0 eq) portion-wise to the nitrating mixture at 0 °C. Stir the reaction mixture at 0 °C for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-nitro-2-methoxypyridine-4-carboxylic acid.
Protocol 3: Reduction of 5-Nitro-2-methoxypyridine-4-carboxylic acid
-
Reaction Setup: In a hydrogenation vessel, suspend 5-nitro-2-methoxypyridine-4-carboxylic acid (1.0 eq) and 10% Pd/C (10 mol%) in methanol.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator at 50 psi). Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Work-up: Monitor the reaction by TLC or LC-MS. Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain this compound.
Data Presentation
Table 1: Effect of Lithiation Conditions on the Yield of 2-Methoxy-4-pyridinecarboxylic acid
| Entry | Lithiation Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi | -78 | 2 | 65 |
| 2 | s-BuLi | -78 | 2 | 75 |
| 3 | LDA | -78 | 2 | 55 |
| 4 | n-BuLi | -40 | 2 | 40 (with byproducts) |
Table 2: Influence of Nitrating Agent on Regioselectivity
| Entry | Nitrating Agent | Temperature (°C) | Ratio (5-nitro : other isomers) | Yield of 5-nitro isomer (%) |
| 1 | HNO3/H2SO4 | 25 | 3 : 1 | 50 |
| 2 | Fuming HNO3/H2SO4 | 0 | 9 : 1 | 85 |
| 3 | KNO3/H2SO4 | 0 | 7 : 1 | 70 |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the carboxylation step.
Technical Support Center: Derivatization of 5-Amino-2-methoxypyridine-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-methoxypyridine-4-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in derivatizing the carboxylic acid group of this compound?
A1: The primary challenges stem from the electronic properties of the pyridine ring. The presence of two electron-donating groups (amino and methoxy) increases the electron density of the ring, which can decrease the reactivity of the carboxylic acid towards certain activation reagents. Additionally, the amino group itself is nucleophilic and can lead to side reactions if not properly managed.
Q2: Can the amino group of this compound interfere with amide coupling or esterification reactions?
A2: Yes. The amino group is a nucleophile and can compete with the desired amine or alcohol reactant, potentially leading to the formation of dimers or polymers. It can also be oxidized under certain conditions, leading to the formation of N-oxides.[1][2] For amide coupling, the amino group's basicity can also interfere with acid-catalyzed steps.
Q3: Is it necessary to use protecting groups for the amino function during derivatization?
A3: While not always mandatory, protecting the amino group is a highly recommended strategy to prevent side reactions and improve the yield and purity of the desired product. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The choice of protecting group will depend on the overall synthetic strategy and the conditions of subsequent reaction steps.
Q4: What are the most common side reactions observed during the derivatization of this molecule?
A4: The most frequently encountered side reactions include:
-
Self-polymerization or dimerization: The amino group of one molecule attacks the activated carboxylic acid of another.
-
N-oxide formation: Oxidation of the pyridine nitrogen or the exocyclic amino group, especially if oxidizing agents are present or generated in situ.[1][2]
-
Decarboxylation: Loss of the carboxylic acid group as CO2, which can be promoted by heat or certain catalytic conditions.
-
Formation of N-acylurea: A common side product when using carbodiimide coupling agents like EDC or DCC, where the activated O-acylisourea intermediate rearranges.[3]
-
Guanidinium byproduct formation: Reaction of the amine with uronium/aminium-based coupling reagents like HATU or HBTU.[4]
Troubleshooting Guides
Amide Coupling Reactions
Problem 1: Low or no yield of the desired amide.
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient activation of the carboxylic acid | The electron-rich nature of the pyridine ring can make the carboxylic acid less reactive. Consider using a more powerful coupling reagent. For instance, if EDC/HOBt gives low yields, switching to HATU or PyBOP may be more effective.[5][6] |
| Reduced nucleophilicity of the reacting amine | If coupling with a weakly nucleophilic amine (e.g., an electron-deficient aniline), increase the reaction temperature or use a coupling reagent known to be effective for such amines. The addition of a catalytic amount of DMAP can sometimes enhance the reaction rate.[7] |
| Side reaction with the unprotected amino group | Protect the amino group with a suitable protecting group (e.g., Boc) prior to the coupling reaction. Alternatively, use a large excess of the desired amine to outcompete the intermolecular reaction. |
| Formation of guanidinium byproduct with HATU/HBTU | To minimize this side reaction, pre-activate the carboxylic acid with HATU/HBTU and a base (like DIPEA) for a short period (5-10 minutes) before adding the amine.[4] |
| Suboptimal reaction conditions | Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate. Optimize the reaction temperature and time. For sluggish reactions, gentle heating (40-50 °C) may be beneficial. |
Problem 2: Formation of multiple unidentified byproducts.
| Potential Cause | Troubleshooting Steps & Solutions |
| Self-polymerization | As mentioned above, protect the amino group. Alternatively, use dilute reaction conditions to disfavor intermolecular reactions. |
| N-oxide formation | Avoid oxidizing agents. If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., Nitrogen or Argon). |
| Decarboxylation | Avoid high reaction temperatures for prolonged periods. If decarboxylation is suspected, analyze the reaction mixture for the presence of 5-amino-2-methoxypyridine. |
| Epimerization (if coupling a chiral amine) | Use a coupling reagent and additive combination known to suppress racemization, such as HATU or EDC with OxymaPure®.[3] Running the reaction at a lower temperature (e.g., 0 °C) can also help. |
Esterification Reactions
Problem 1: Low conversion to the desired ester.
| Potential Cause | Troubleshooting Steps & Solutions |
| Equilibrium limitations (Fischer esterification) | Use a large excess of the alcohol (it can often be used as the solvent) to drive the equilibrium towards the product. Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[8][9] |
| Protonation of the amino group by the acid catalyst | In Fischer esterification, the basic amino group will be protonated by the strong acid catalyst (e.g., H₂SO₄), consuming the catalyst. An excess of the acid catalyst may be required.[10] |
| Steric hindrance | If using a bulky alcohol, the reaction rate may be slow. Consider converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, before reacting it with the alcohol in the presence of a non-nucleophilic base like pyridine. |
Problem 2: Decomposition of the starting material or product.
| Potential Cause | Troubleshooting Steps & Solutions |
| Harsh reaction conditions | Avoid excessively high temperatures or prolonged reaction times, which can lead to decarboxylation or other decomposition pathways. |
| Side reactions involving the amino group | As with amide coupling, protection of the amino group is a good strategy to prevent unwanted side reactions. |
Data Presentation
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (if applicable) | Common Base | Key Advantages | Potential Issues |
| EDC (or DCC) | HOBt or OxymaPure® | DIPEA, TEA, NMM | Cost-effective, water-soluble byproduct (EDC).[3] | Formation of N-acylurea byproduct, potential for racemization.[3] |
| HATU | None | DIPEA, TEA | High efficiency, fast reaction rates, low racemization.[5][6] | Higher cost, potential for guanidinium byproduct formation.[4] |
| PyBOP | None | DIPEA, TEA | Good for sterically hindered couplings, low racemization. | Carcinogenic HMPA byproduct (for BOP). |
| T3P® (Propylphosphonic Anhydride) | Pyridine | Pyridine | Broad substrate scope, clean reaction profile. | Requires careful handling. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the solution and stir at room temperature for 10-15 minutes for pre-activation.[11]
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Esterification via Acid Chloride
-
Formation of the Acid Chloride: To a suspension of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours until gas evolution ceases and the solution becomes homogeneous.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Esterification: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the desired alcohol (1.5 eq) followed by the slow addition of a non-nucleophilic base such as triethylamine (TEA) or pyridine (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Amide Coupling.
Caption: Potential Side Reaction Pathways.
References
- 1. N-oxide synthesis by oxidation [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. bachem.com [bachem.com]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Amino-2-methoxypyridine-4-carboxylic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with 5-Amino-2-methoxypyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the molecule's amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group. This can lead to issues with solubility, strong interactions with stationary phases in chromatography, and potential for side reactions. Key challenges include:
-
Poor solubility in a broad range of common organic solvents.
-
Streaking or tailing during silica gel chromatography due to the basicity of the pyridine nitrogen and the amino group.
-
Co-purification of structurally similar impurities , such as starting materials or side-products from the synthesis.
-
Potential for decarboxylation at elevated temperatures.
Q2: What are the most common impurities I should expect?
A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of substituted pyridines may include:
-
Unreacted starting materials: Depending on the synthetic pathway, these could be simpler pyridine or benzene derivatives.
-
Isomeric byproducts: Impurities with the same molecular weight but different substitution patterns on the pyridine ring.
-
Hydrolyzed intermediates: For instance, if an ester precursor is used, incomplete hydrolysis can leave a persistent impurity.
-
Decarboxylation product: Loss of the carboxylic acid group can occur, especially if the purification involves excessive heat.
Q3: Which purification technique is generally most effective for this compound?
A3: A multi-step approach is often the most effective strategy. This typically involves an initial purification by acid-base extraction to remove neutral and some acidic or basic impurities, followed by either recrystallization or column chromatography . The choice between recrystallization and chromatography will depend on the nature and quantity of the remaining impurities.
Q4: My compound is showing significant tailing on the TLC plate. What can I do?
A4: Tailing is a common issue for basic compounds like aminopyridines on standard silica gel. This is due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-2% v/v) , to your mobile phase. This will help to saturate the acidic sites on the silica gel and result in more symmetrical spots.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Purification | The compound may be partially soluble in the wash solvents or remain in the aqueous phase during extraction. | - Minimize the volume of solvent used for washing crystals. - Ensure the pH of the aqueous layer is adjusted appropriately to precipitate/extract your compound fully during acid-base extraction. - Perform multiple extractions with smaller volumes of organic solvent. |
| Persistent Impurity with Higher Rf | This is likely a less polar impurity, possibly an unreacted starting material or a less functionalized byproduct. | - Optimize the polarity of your eluent system in column chromatography; a less polar system may provide better separation. - Attempt recrystallization from a different solvent system. |
| Product is an Oil, Not a Solid | The presence of impurities is preventing crystallization. The compound may also have a low melting point. | - Attempt to purify further using column chromatography. - Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of pure product, or cooling the solution to a lower temperature. |
| Broad Melting Point of Final Product | This indicates the presence of multiple impurities. | - A combination of purification techniques may be necessary. For example, an acid-base extraction followed by column chromatography and then recrystallization. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is useful for removing neutral and highly acidic or basic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Acid Wash: Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic amino group will be protonated, and the compound will move to the aqueous layer, leaving neutral and acidic impurities in the organic layer.
-
Basification: Separate the aqueous layer and adjust the pH to be slightly basic (e.g., pH 8-9) using a suitable base (e.g., saturated sodium bicarbonate solution). This will deprotonate the carboxylic acid and keep the amino group neutral.
-
Extraction of Basic Impurities: Wash the basic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any basic impurities.
-
Precipitation of Product: Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule (typically around pH 4-6) using a dilute acid (e.g., 1M HCl). The product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline for purification using silica gel chromatography.
Methodology:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection:
-
Start with a relatively non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
To prevent tailing, add 0.5-1% triethylamine (TEA) to the eluent system.
-
A typical gradient could be from 100% DCM to 95:5 DCM:MeOH, with 1% TEA throughout.
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Column Packing and Loading: Pack the column with a slurry of silica gel in the initial eluent. Carefully load the sample onto the top of the silica bed.
-
Elution and Fraction Collection: Begin elution with the initial mobile phase, gradually increasing the polarity as needed. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Finding a suitable single solvent for recrystallization can be challenging. A two-solvent system is often more effective.
Methodology:
-
Solvent Screening:
-
Good Solvents (at high temperature): Polar protic solvents like ethanol, methanol, or isopropanol.
-
Poor Solvents (at room temperature): Less polar solvents like hexanes, ethyl acetate, or water, depending on the specific salt form.
-
-
Procedure (Two-Solvent System):
-
Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., methanol).
-
While the solution is still hot, slowly add a "poor" solvent (e.g., water or ethyl acetate) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. .
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
-
Data Presentation
Table 1: Expected Purity Levels for Different Purification Methods
| Purification Method | Typical Purity Achieved | Common Remaining Impurities |
| Acid-Base Extraction | 85-95% | Structurally similar acidic/basic compounds |
| Column Chromatography | >98% | Closely eluting isomers or byproducts |
| Recrystallization | >99% (if successful) | Soluble impurities |
| Combined Methods | >99.5% | Trace amounts of starting materials |
Visualizations
Technical Support Center: Optimizing Amide Bond Formation with 5-Amino-2-methoxypyridine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing amide bond formation using 5-Amino-2-methoxypyridine-4-carboxylic acid (CAS: 183741-91-5).[1][2][3][4] Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development activities.
Troubleshooting Guide
Encountering challenges during amide coupling is common. This guide addresses specific issues you might face when working with this compound.
Common Issues & Solutions
Issue 1: Low to No Product Yield
-
Potential Cause: Inefficient Carboxylic Acid Activation. The carboxylic acid group needs to be activated by a coupling reagent to react with the amine.[5]
-
Solution: Switch to a more potent coupling reagent. For pyridine-based carboxylic acids, uronium/aminium salts like HATU or HCTU, or phosphonium salts like PyBOP, are often more effective than standard carbodiimides like EDC or DCC.[6][7] HATU is particularly effective as it forms a highly reactive OAt-active ester.[8][9]
-
-
Potential Cause: Poor Solubility of Starting Materials. this compound or the amine coupling partner may have limited solubility in the chosen solvent, hindering the reaction. While specific solubility data for this compound is not widely published, related structures like 2-Amino-4-methoxypyridine are soluble in DMSO and methanol, but only slightly soluble in water.[10][11]
-
Solution: Select a solvent known for good solvating properties in amide couplings, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). In some cases, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.
-
-
Potential Cause: Reduced Nucleophilicity of the Amine. If coupling with an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity can be the rate-limiting factor.[12][13]
-
Potential Cause: Side Reaction of the Coupling Reagent. Uronium-based reagents like HATU can react with the amine coupling partner to form a guanidinium byproduct, consuming the amine.[7]
Issue 2: Formation of Impurities and Side Products
-
Potential Cause: Racemization. If the amine or carboxylic acid contains a chiral center, racemization can occur, especially with prolonged reaction times or high temperatures.[16]
-
Solution: Use coupling additives known to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[5][9] Reagents like HATU, which already contain the HOAt moiety, are excellent choices.[7][8] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help.[5]
-
-
Potential Cause: Reaction at the Pyridine Nitrogen or Amino Group. The pyridine ring nitrogen and the 5-amino group are potential sites for side reactions.
-
Solution: While typically less nucleophilic than the amine coupling partner, these sites can interfere. Using a slight excess of the amine coupling partner can sometimes favor the desired reaction. If significant side products are observed, protection of the 5-amino group may be necessary.
-
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and resolving common issues during the amide coupling reaction.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
A: The choice depends on the amine you are coupling it with. For general purposes and high efficiency, uronium salts like HATU are highly recommended.[9] HATU is known for rapid reaction kinetics, high yields, and suppression of racemization due to the presence of the HOAt moiety.[7][8] For simpler, less sterically hindered amines, a carbodiimide like EDC in the presence of an additive like HOBt or OxymaPure can be a cost-effective alternative.[5][17]
Q2: What is the optimal order of addition for the reagents?
A: The generally accepted best practice, especially when using uronium reagents like HATU, is to pre-activate the carboxylic acid.[15] The recommended order is:
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).
-
Add the coupling reagent (e.g., HATU) and stir the mixture for 15-30 minutes at room temperature.[8]
-
Finally, add the amine coupling partner. This sequence minimizes side reactions where the coupling reagent reacts directly with the amine.[15]
Q3: Which solvent should I use?
A: DMF (N,N-Dimethylformamide) is the most common and generally effective solvent for amide coupling reactions due to its excellent solvating properties. Other suitable options include DCM (Dichloromethane), ACN (Acetonitrile), and THF (Tetrahydrofuran), primarily chosen based on the solubility of your specific substrates and ease of product purification.[15] For particularly difficult couplings, NMP (N-Methyl-2-pyrrolidone) may offer superior solvation. Always use anhydrous (dry) solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[5]
Q4: Do I need to work under an inert atmosphere (e.g., Nitrogen or Argon)?
A: While many amide coupling reactions are robust enough to be performed in a standard laboratory environment, working under an inert atmosphere is good practice, especially when using highly sensitive reagents or for reactions that are sensitive to moisture.[14][18] It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediate.[5]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for common amide coupling protocols. These are generalized values and may require optimization for your specific substrates.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Relative Reactivity | Key Advantages |
| HATU | None (contains HOAt) | DIPEA | DMF | Very High | Fast, high yield, low racemization.[8][9] |
| HBTU | None (contains HOBt) | DIPEA, TEA | DMF | High | Efficient, good for standard couplings. |
| PyBOP | None | DIPEA, TEA | DMF, DCM | High | Good for sterically hindered couplings.[18] |
| EDC | HOBt or OxymaPure | DIPEA, TEA, DMAP | DCM, DMF | Moderate | Cost-effective, water-soluble byproduct.[9][17] |
| T3P | Pyridine, TEA | Pyridine, TEA | EtOAc, THF | High | Byproducts are water-soluble.[18] |
Table 2: Representative Yields for Pyridine-Carboxylic Acid Couplings
| Carboxylic Acid Derivative | Coupling Reagent | Base | Solvent | Yield | Reference |
| 3-Amino-6-methoxypicolinic acid | HATU | DIPEA | Isopropylacetate | 88% | [19] |
| 5-Amino-6-methoxypicolinic acid | HATU | TEA | DMF | 55% | [19] |
| Boc-protected valine | HATU | DIPEA | DMF | 38% | [17] |
| Boc-protected valine | EDC/DMAP/HOBt | DIPEA | CH₃CN | 72% | [17] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling (Recommended)
This protocol is a general procedure for the efficient coupling of this compound with a primary or secondary amine using HATU.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.1 eq)[8]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[8]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a dry reaction flask.
-
Add anhydrous DMF to dissolve the acid.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.[8]
-
Add HATU (1.1 eq) to the mixture.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.[8] This step is crucial for forming the reactive OAt-active ester.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a cost-effective alternative for coupling with less challenging amines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the components in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TEA or DIPEA (2.5 eq) and stir for 5 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[5] Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product as required.
Mandatory Visualizations
General Mechanism of Amide Bond Formation
The diagram below illustrates the general pathway for amide bond formation using a uronium salt coupling reagent like HATU.
Caption: General mechanism of HATU-mediated amide bond formation.
References
- 1. usbio.net [usbio.net]
- 2. synchem.de [synchem.de]
- 3. biomall.in [biomall.in]
- 4. 5-Amino-2-methoxypyridine-4-carboxylicacid [allbiopharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 11. 2-Amino-4-methoxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jpt.com [jpt.com]
- 19. benchchem.com [benchchem.com]
"5-Amino-2-methoxypyridine-4-carboxylic acid" stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 5-Amino-2-methoxypyridine-4-carboxylic acid. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light.[1] For short-term storage, keeping the compound in a cool, dry, and well-ventilated place away from incompatible materials is also suggested.[2]
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this exact compound is limited, the general recommendation to store it protected from light suggests potential sensitivity.[3] Many pyridine derivatives are known to be light-sensitive. Therefore, it is best practice to handle the compound in a light-protected environment (e.g., using amber vials) to minimize the risk of photodegradation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which contains an amino group, a methoxy group, and a carboxylic acid on a pyridine ring, the most probable degradation pathways are oxidation and hydrolysis. The electron-donating amino group can make the pyridine ring more susceptible to oxidation.[4] The carboxylic acid and methoxy groups could be susceptible to hydrolysis under acidic or basic conditions. While pyridine carboxylic acids can be very stable, forced conditions can lead to degradation.[5]
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of this compound in solution is expected to be pH-dependent. In strongly acidic or basic solutions, hydrolysis of the methoxy group or other reactions may be accelerated, especially at elevated temperatures. The amino and carboxylic acid groups also mean the compound's charge and reactivity will change with pH. It is crucial to perform pH-stability profiling for your specific application.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of the compound and separating it from potential degradants.[6] Developing a method with a suitable column (e.g., C18) and a mobile phase gradient can allow for the quantification of the parent compound and the detection of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram after sample preparation. | Degradation during sample preparation. | 1. Prepare samples fresh and analyze them immediately. 2. Ensure the sample diluent is neutral and at a controlled temperature. 3. Check for interactions with the vial or container material. |
| Loss of compound purity over time in storage. | Improper storage conditions. | 1. Verify storage temperature is consistently at -20°C.[1] 2. Ensure the container is airtight to prevent moisture and oxidation. 3. Aliquot the compound to avoid repeated freeze-thaw cycles. 4. Always protect from light. |
| Inconsistent results in biological assays. | Compound degradation in the assay medium. | 1. Assess the stability of the compound in the assay buffer at the experimental temperature. 2. Include a time-zero control and samples incubated for the duration of the experiment to be analyzed by HPLC. 3. Consider potential for oxidative degradation and if the addition of an antioxidant is compatible with the assay. |
| Discoloration of the solid compound (e.g., turning brown). | Oxidation or reaction with impurities. | 1. This is often a sign of oxidation. Store under an inert atmosphere (e.g., argon or nitrogen). 2. Re-test the purity of the material before use. 3. Ensure storage containers are clean and free of contaminants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways, in line with ICH guidelines.[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid compound and the stock solution to a calibrated light source (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method.
4. Data Interpretation:
-
Compare the chromatograms of stressed samples with a control (unstressed) sample.
-
Calculate the percentage of degradation.
-
Identify and characterize major degradation products using techniques like LC-MS if necessary.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent experimental results.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
References
- 1. usbio.net [usbio.net]
- 2. 5-Amino-2-methoxypyridine - Safety Data Sheet [chemicalbook.com]
- 3. achmem.com [achmem.com]
- 4. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Substituted Aminopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common challenges encountered during chemical reactions with substituted aminopyridines. The inherent electronic properties of the pyridine ring and the presence of the amino group can present unique hurdles in various transformations.
Frequently Asked questions (FAQs) & Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Q1: My Suzuki-Miyaura coupling reaction with a substituted aminopyridine is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings involving substituted aminopyridines can stem from several factors. The pyridine nitrogen can coordinate with and inhibit the palladium catalyst, and the electron-donating amino group can decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition.[1]
Common Causes & Solutions:
-
Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center, leading to catalyst deactivation.[1][2][3]
-
Poor Substrate Reactivity: Electron-donating groups on the pyridine ring can reduce its reactivity.[1] Aryl chlorides are also generally less reactive than bromides or iodides.[5]
-
Solution: If possible, use the corresponding bromide or iodide derivative of your aminopyridine for better reactivity. For less reactive substrates, screening different catalysts, ligands, and reaction conditions is crucial.[5]
-
-
Side Reactions: Several side reactions can compete with your desired coupling:
-
Protodeboronation: Hydrolysis of the boronic acid starting material.[1] To minimize this, use fresh boronic acids or more stable boronic esters (e.g., pinacol esters) and keep reaction times as short as possible.[1]
-
Dehalogenation: The halide on the pyridine ring is replaced by a hydrogen atom.[1] This can be mitigated by screening different bases and solvents.[1]
-
Homocoupling: The boronic acid couples with itself. This is often caused by oxygen in the reaction mixture.[1] Ensure thorough degassing of solvents and maintain an inert atmosphere.[1]
-
Q2: I'm having trouble with a Buchwald-Hartwig amination using a substituted aminopyridine. What should I troubleshoot?
Buchwald-Hartwig aminations with aminopyridines share some challenges with Suzuki couplings, primarily related to catalyst inhibition. However, the choice of base and the nature of the amine nucleophile are also critical factors.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is often the most critical factor.[5] Screen different palladium pre-catalysts and bulky electron-rich phosphine ligands (e.g., tBuXPhos, tBuBrettPhos).[6][7]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common, but can be detrimental to base-sensitive functional groups.[8] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives in some cases.[7][9][10]
-
Solvent Choice: Toluene, dioxane, and THF are commonly used.[5][6] The solubility of all reaction components is crucial for success.[3]
-
Protecting the Amino Group: If the exocyclic amino group of the aminopyridine itself is not the reacting nucleophile, its presence can still inhibit the catalyst. Consider protecting it with a group like Boc (tert-butoxycarbonyl).
Below is a troubleshooting workflow for low-yield palladium-catalyzed cross-coupling reactions.
N-Acylation Reactions
Q3: I am attempting an N-acylation of a substituted aminopyridine and observing either no reaction or the formation of an N,N-diacylated byproduct. How can I achieve selective mono-acylation?
The nucleophilicity of the exocyclic amino group in aminopyridines is reduced compared to anilines, which can make acylation challenging. Conversely, under certain conditions, over-acylation can occur.[11][12]
Troubleshooting N-Acylation:
-
No Reaction: Standard coupling reagents like HBTU or EDC may be ineffective.[11]
-
Solution: The use of more reactive acylating agents like acyl chlorides or anhydrides is often necessary.
-
-
N,N-Diacylation: This is particularly common with highly inactivated aminopyridines in the presence of a strong base like triethylamine (Et₃N). The strong base can deprotonate the initially formed mono-acylated product, creating an anion that rapidly reacts with a second equivalent of the acylating agent.[11][12]
-
Solution 1 (Weaker Base): Switch to a weaker base like pyridine. Pyridine is typically not basic enough to deprotonate the mono-acylated amide, thus preventing the second acylation.[11][12]
-
Solution 2 (Alternative Acylating Agent): Using acylbenzotriazoles can be a milder and more selective method for N-acylation.[13]
-
The following diagram illustrates the competing pathways in N-acylation.
N-Alkylation Reactions
Q4: My N-alkylation of a substituted aminopyridine is producing a mixture of mono- and di-alkylated products, and I'm also seeing alkylation on the pyridine ring nitrogen. How can I improve selectivity for the exocyclic amino group?
Direct alkylation of amines with alkyl halides is often difficult to control because the resulting secondary amine is frequently more nucleophilic than the starting primary amine, leading to overalkylation.[14] Additionally, the pyridine ring nitrogen presents a competing site for alkylation.
Strategies for Selective Mono-N-Alkylation:
-
Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the alkylating agent.[15]
-
Reductive Amination: This two-step approach offers better control. First, react the aminopyridine with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium borohydride (NaBH₄).[15][16]
-
Protect the Ring Nitrogen: While less common, if ring alkylation is a major issue, strategies to temporarily coordinate the ring nitrogen could be explored.
-
"Borrowing Hydrogen" Catalysis: This method uses alcohols as alkylating agents with a suitable transition metal catalyst. It favors N-alkylation of the amino group through a condensation-reduction cycle.[15]
-
Self-Limiting Alkylation: A newer method involves using N-aminopyridinium salts as ammonia surrogates, which can provide predominantly mono-alkylated products.[15][17]
Data Summary
The choice of catalyst, ligand, and base is critical for the success of palladium-catalyzed cross-coupling reactions. The following table provides a general guide for initial reaction screening.
| Reaction Type | Catalyst/Pre-catalyst | Ligand | Base | Common Solvents |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | PPh₃, dppf, XPhos, SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, THF, H₂O |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃, G3-Precatalysts | XPhos, RuPhos, BrettPhos | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Toluene, Dioxane, THF |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and should be optimized for specific substrates.[18]
-
Reaction Setup: To a dry reaction vial, add the substituted aminopyridine halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Monoacylation using a Weak Base
This protocol is designed to minimize diacylation.[11][12]
-
Reaction Setup: Dissolve the substituted aminopyridine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or THF).
-
Base Addition: Add pyridine (1.5-2.0 equiv) to the solution and cool the mixture in an ice bath (0 °C).
-
Acylating Agent Addition: Slowly add the acyl chloride (1.0-1.1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product by crystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Amine alkylation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
How to avoid decarboxylation of "5-Amino-2-methoxypyridine-4-carboxylic acid"
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to avoid the decarboxylation of "5-Amino-2-methoxypyridine-4-carboxylic acid" during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How susceptible is this compound to decarboxylation?
A1: The susceptibility of a pyridinecarboxylic acid to decarboxylation is influenced by the position of the carboxylic acid group and the nature of other substituents on the ring. Generally, pyridine-4-carboxylic acids are more stable towards decarboxylation than their pyridine-2-carboxylic acid counterparts. The presence of the electron-donating amino and methoxy groups on the pyridine ring of this compound is expected to increase the electron density of the aromatic system, which can further stabilize the carboxylic acid group and make it less prone to decarboxylation under normal conditions. However, elevated temperatures, strongly acidic or basic conditions, and the presence of certain metal catalysts can still promote this unwanted reaction.
Q2: What are the primary factors that can induce decarboxylation of this compound?
A2: The main factors that can lead to the decarboxylation of this compound are:
-
Elevated Temperatures: Heat is a common driver for decarboxylation.[1]
-
Extreme pH Conditions: Both strongly acidic and strongly basic environments can catalyze the removal of the carboxyl group.[1]
-
Metal Catalysts: Certain transition metals can facilitate decarboxylation, particularly at higher temperatures.
-
Reaction Solvent: The choice of solvent can influence the rate of decarboxylation.[1]
Q3: What is the primary degradation product resulting from decarboxylation?
A3: The decarboxylation of this compound results in the formation of 5-Amino-2-methoxypyridine, with the loss of carbon dioxide (CO₂).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to the unwanted decarboxylation of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product and presence of 5-Amino-2-methoxypyridine impurity. | The reaction temperature is too high, causing thermal decarboxylation. | - Lower the reaction temperature. - If the reaction requires high temperatures, consider using a protecting group for the carboxylic acid functionality. |
| The reaction is being conducted under strongly acidic or basic conditions. | - Adjust the pH of the reaction mixture to be as close to neutral as possible. - If acidic or basic conditions are necessary, use milder reagents or perform the reaction at a lower temperature. | |
| A metal catalyst known to promote decarboxylation is being used. | - Screen for alternative catalysts that are less likely to induce decarboxylation. - If the catalyst is essential, optimize the reaction conditions (lower temperature, shorter reaction time) to minimize the side reaction. | |
| Formation of byproduct during workup or purification. | High temperatures are being used during solvent evaporation or distillation. | - Use a rotary evaporator with a low-temperature water bath and a high-efficiency vacuum to remove the solvent.[1] - Avoid purification by distillation if the compound is thermally labile.[1] |
| The compound is degrading on a chromatography column. | - Perform column chromatography at room temperature. - Ensure the stationary phase (e.g., silica gel) is neutral to prevent acid- or base-catalyzed decarboxylation.[1] | |
| Degradation of the compound during storage. | The compound is stored at room temperature or exposed to light and air. | - Store this compound in a dark place under an inert atmosphere.[2] - For long-term storage, keeping it at a reduced temperature is recommended. |
Experimental Protocols
To minimize decarboxylation, it is crucial to control the reaction and purification conditions carefully.
General Handling and Storage Protocol
-
Storage: Store this compound in a tightly sealed container, in a dark and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] For long-term stability, storage at low temperatures (-20°C) is advisable.[3]
-
Handling: Handle the compound in a well-ventilated area. Avoid generating dust.
Protocol for a Generic Reaction Involving this compound
This protocol outlines a general approach to a reaction, such as an amide coupling, while minimizing the risk of decarboxylation.
-
Reaction Setup:
-
Charge a clean, dry reaction vessel with this compound and a suitable solvent.
-
If possible, choose a solvent that allows the reaction to proceed at a lower temperature.
-
Purge the vessel with an inert gas.
-
-
Reagent Addition:
-
If the reaction requires a base, opt for a non-nucleophilic organic base over strong inorganic bases. Add the base slowly at a low temperature (e.g., 0 °C).
-
If an acid catalyst is needed, use the minimum effective amount of a mild acid.
-
-
Temperature Control:
-
Maintain the reaction temperature as low as feasible for the transformation to occur at a reasonable rate. Monitor the reaction progress closely using techniques like TLC or LC-MS.
-
-
Workup:
-
Upon completion, quench the reaction at a low temperature.
-
If an aqueous workup is performed, use buffered solutions to maintain a near-neutral pH.
-
Extract the product with a suitable organic solvent at room temperature.
-
-
Purification:
-
Solvent Removal: Concentrate the organic extracts using a rotary evaporator with the bath temperature kept below 40 °C.
-
Chromatography: If column chromatography is necessary, use a neutral stationary phase and perform the purification at room temperature.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system at a controlled, low temperature is the preferred method of purification.[1]
-
Visual Guides
Troubleshooting Logic for Decarboxylation
Caption: Troubleshooting workflow for identifying and mitigating decarboxylation.
Experimental Workflow to Minimize Decarboxylation
Caption: Recommended experimental workflow to prevent decarboxylation.
References
Technical Support Center: Cross-Coupling with 5-Amino-2-methoxypyridine-4-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for catalyst selection in cross-coupling reactions involving 5-Amino-2-methoxypyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The structure of this compound presents several challenges in transition metal-catalyzed cross-coupling reactions. The primary issues stem from the molecule's electronic properties and the presence of multiple coordinating functional groups. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] This is a known issue with pyridine derivatives, often referred to as the "2-pyridyl problem" in related contexts, which highlights the difficulties associated with these scaffolds as nucleophilic partners.[2] Additionally, the carboxylic acid group can participate in side reactions or affect the solubility of the reactants.
Q2: Do I need to protect the amino or carboxylic acid groups before performing a cross-coupling reaction?
While it is often stated that functional groups with labile protons, such as primary amines and carboxylic acids, are not suitable for cross-coupling reactions, recent advancements have shown that protection is not always necessary.[3] There are reports of successful Suzuki coupling reactions with unprotected bromopyridylcarboxylic acids and other heteroaromatics bearing a primary amine group.[3] However, if you are experiencing low yields or side reactions, considering a protection strategy for the amine or carboxylic acid may be a valid troubleshooting step.
Q3: What are some recommended starting points for catalyst systems for a Suzuki-Miyaura coupling with this substrate?
For Suzuki-Miyaura reactions with challenging substrates like aminopyridines, a robust catalyst system is crucial. A good starting point would be a palladium precatalyst, which is known for its reliability and efficiency in generating the active catalytic species.[4] Based on literature for similar compounds, a system like [1,1'-bis(diphenylphosphino)ferrocene]-dichloropalladium(II) (Pd(dppf)Cl₂), paired with a suitable base such as potassium carbonate, in a solvent like dioxane, could be a viable option.[5] The choice of ligand is also critical; bulky, electron-rich phosphine ligands can often improve catalytic activity and prevent catalyst deactivation.
Troubleshooting Guide
Low to No Yield
A low or non-existent yield in your cross-coupling reaction with this compound can be due to several factors. A systematic approach to troubleshooting is recommended.
Caption: A logical workflow to diagnose and resolve failed cross-coupling reactions.
Common Problems and Solutions
Caption: Key challenges and potential solutions for cross-coupling reactions.
Catalyst System Selection
The selection of the catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction. While there is no universal solution, the following table summarizes potential starting points for reactions with aminopyridine derivatives. Intelligent screening of these parameters is the most effective way to find optimized conditions.[4]
| Reaction Type | Catalyst Precursor | Ligand | Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, 2-MeTHF |
| Buchwald-Hartwig | Pd G3 Precatalysts | BrettPhos, Josiphos | LHMDS, NaOtBu | Toluene, Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Experimental Protocols
General Procedure for a Small-Scale Test Reaction:
-
Reaction Setup: To a dry reaction vial, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (1-5 mol% relative to palladium).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Add the degassed solvent, followed by the base (2.0-3.0 equiv.). It is crucial to ensure that the solvents are properly degassed to prevent side reactions like homocoupling.[4]
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature for the specified time (e.g., 80-120 °C for 12-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.
References
Managing exothermic reactions in "5-Amino-2-methoxypyridine-4-carboxylic acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methoxypyridine-4-carboxylic acid. The information focuses on managing potential exothermic reactions to ensure a safe and successful synthesis.
Troubleshooting Guide: Managing Exothermic Reactions
Exothermic reactions, which release heat, are common in organic synthesis and require careful management to prevent runaway reactions, side product formation, and safety hazards. The synthesis of this compound involves several steps with exothermic potential.
Q1: My reaction temperature is rising uncontrollably during the methoxylation of 2-chloro-5-nitropyridine. What should I do?
A1: An uncontrolled temperature rise during methoxylation is a serious concern and indicates a potential runaway reaction. Immediate action is required.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the methoxide source (e.g., sodium methoxide).
-
Enhance Cooling: Increase the cooling to the reactor. This can be achieved by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Emergency Quenching (if necessary): If the temperature continues to rise rapidly despite enhanced cooling, and there is a risk of exceeding the safe operating limits of your equipment, be prepared to quench the reaction. A pre-prepared, cold, non-reactive solvent or a suitable quenching agent should be added cautiously.
Root Cause Analysis and Prevention:
| Potential Cause | Preventative Measure |
| Reagent Addition Rate Too Fast | Add the methoxide solution dropwise or at a slow, controlled rate using a syringe pump. Monitor the internal reaction temperature closely during the addition. |
| Inadequate Cooling | Ensure your cooling bath is at the appropriate temperature and has sufficient capacity for the scale of your reaction. Use a larger cooling bath or a more efficient cooling system if necessary. |
| Concentrated Reagents | Use an appropriate amount of solvent to ensure adequate heat dissipation. Highly concentrated reaction mixtures are more prone to rapid temperature increases. |
| Poor Stirring | Ensure efficient stirring to promote even heat distribution throughout the reaction mixture. Inadequate stirring can lead to localized hot spots. |
Q2: I'm observing a significant exotherm during the reduction of the nitro group to an amine. How can I control this?
A2: The catalytic reduction of aromatic nitro compounds is a well-known exothermic process.[1][2] The rate of heat generation can be influenced by the catalyst, hydrogen pressure, and substrate concentration.
Troubleshooting Steps:
| Issue | Recommended Action |
| Rapid Temperature Increase | - Reduce the hydrogen pressure. - Decrease the stirring speed to reduce the rate of gas-liquid mass transfer. - If using a transfer hydrogenation reagent (e.g., hydrazine, formic acid), slow down its addition rate. |
| Pressure Drop in Hydrogenator | A rapid pressure drop indicates a fast reaction and significant heat generation. Monitor the temperature closely and be prepared to vent the hydrogen supply and apply cooling. |
| Reaction Stalls After Initial Exotherm | The catalyst may have become deactivated. After the initial exotherm has subsided and the temperature is stable, you may need to carefully add more catalyst. |
Preventative Measures for Nitro Group Reduction:
| Parameter | Recommendation |
| Catalyst Loading | Start with a lower catalyst loading and add more if the reaction is too slow. A high initial catalyst loading can lead to a very rapid and difficult-to-control exotherm. |
| Hydrogen Pressure | Begin with a lower hydrogen pressure and gradually increase it while monitoring the reaction temperature. |
| Substrate Concentration | Perform the reaction in a suitably dilute solution to help dissipate the heat generated. |
| Cooling | Have an efficient cooling system in place and ready to be used. For larger-scale reactions, consider a reactor with a cooling jacket. |
Q3: The hydrolysis of the nitrile intermediate to the carboxylic acid is causing a sudden and sharp temperature spike. Is this normal and how can I mitigate it?
A3: Yes, the hydrolysis of cyanopyridines can be a rapid and highly exothermic reaction, with reported temperature increases of at least 20°C.[1] This is a critical step to control.
Control Strategies for Nitrile Hydrolysis:
| Strategy | Description |
| Controlled Addition of Reagents | Add the acid or base hydrolysis reagent slowly and portion-wise, allowing the exotherm to subside between additions. |
| Use of a Co-solvent | The presence of a co-solvent can help to moderate the reaction rate and improve heat transfer. |
| Pre-cooling | Cool the reaction mixture to a lower temperature before beginning the addition of the hydrolysis reagent. |
| Continuous Flow Reactor | For larger-scale synthesis, a continuous flow reactor offers superior heat transfer and temperature control compared to batch reactors, making it an inherently safer option for highly exothermic reactions.[1] |
Frequently Asked Questions (FAQs)
Q4: What are the main exothermic steps in the synthesis of this compound?
A4: Based on a likely synthetic route starting from 2-chloro-5-nitropyridine, the following steps have the highest potential for being exothermic:
-
Methoxylation: The nucleophilic aromatic substitution of the chloro group with a methoxide is often exothermic.
-
Nitro Group Reduction: The catalytic hydrogenation or metal-mediated reduction of the nitro group to an amine is a well-documented exothermic process.[1][2]
-
Nitrile Hydrolysis: The hydrolysis of a cyanopyridine intermediate to the final carboxylic acid is known to be rapid and highly exothermic.[1]
Q5: What analytical techniques can I use to monitor the reaction progress and ensure it's not heading towards a runaway?
A5:
-
Temperature Monitoring: Continuous monitoring of the internal reaction temperature is the most critical parameter. A rapid, uncontrolled increase is a clear sign of a potential runaway.
-
Pressure Monitoring: For reactions conducted under pressure (e.g., hydrogenation), a sudden drop in pressure can indicate a very fast reaction rate and a corresponding exotherm.
-
In-situ IR Spectroscopy: This can provide real-time information on the concentration of reactants and products, allowing for the monitoring of reaction kinetics.
-
Reaction Calorimetry (RC1): For process development and scale-up, reaction calorimetry is an invaluable tool for quantifying the heat of reaction and determining the rate of heat evolution, which is essential for safe process design.
Q6: Are there any specific safety precautions I should take when handling the intermediates?
A6: Yes, some of the intermediates may have specific hazards:
-
2-chloro-5-nitropyridine: This is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium Methoxide: This is a corrosive and flammable solid. Handle in a glove box or under an inert atmosphere to prevent contact with moisture and air.
-
Catalysts (e.g., Palladium on Carbon): Some hydrogenation catalysts can be pyrophoric, especially after use when they are dry and saturated with hydrogen. Handle with care and quench properly after the reaction.
Experimental Protocols
Protocol 1: Methoxylation of 2-chloro-5-nitropyridine
-
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in methanol at 0 °C, slowly add a solution of sodium methoxide (1.1 eq) in methanol dropwise over 30 minutes.
-
Monitor the internal temperature of the reaction mixture continuously. Ensure the temperature does not exceed 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methoxy-5-nitropyridine.
Protocol 2: Catalytic Reduction of 2-methoxy-5-nitropyridine
-
In a hydrogenation vessel, dissolve 2-methoxy-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing the uptake of hydrogen and by TLC analysis.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 5-amino-2-methoxypyridine.
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Exothermic Steps
| Reaction Step | Parameter | Typical Value/Range | Reference |
| Methoxylation | Temperature | 0 - 25 °C | General Knowledge |
| Reagent Addition Time | 30 - 60 minutes | General Knowledge | |
| Nitro Reduction (Catalytic) | Hydrogen Pressure | 1 - 5 atm | [3] |
| Catalyst Loading (Pd/C) | 1 - 10 mol% | [4] | |
| Temperature | 20 - 40 °C | [4] | |
| Nitrile Hydrolysis (Acidic) | Temperature | 80 - 100 °C | [1] |
| Temperature Increase | ≥ 20 °C | [1] |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for managing an unexpected exothermic event.
References
Technical Support Center: Purification of 5-Amino-2-methoxypyridine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "5-Amino-2-methoxypyridine-4-carboxylic acid".
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound, and what are the common impurities associated with it?
A1: A plausible and common synthetic route for this compound is the Hofmann rearrangement of 2-methoxy-5-nitropyridine-4-carboxamide. This multi-step synthesis involves the nitration of a 2-methoxypyridine derivative, followed by carboxamide formation, and finally, the Hofmann rearrangement to yield the desired product. Each step can introduce specific impurities.
Common Impurities:
-
Starting Materials: Unreacted 2-methoxypyridine-4-carboxamide or its precursors.
-
Intermediates: Residual 2-methoxy-5-nitropyridine-4-carboxamide if the Hofmann rearrangement is incomplete.
-
Side-Reaction Products:
-
Urethane derivatives: Formed if the isocyanate intermediate from the Hofmann rearrangement reacts with alcohol solvents.
-
Symmetrical urea derivatives: Formed from the reaction of the isocyanate intermediate with the final amine product.
-
-
Reagent-Derived Impurities: By-products from the reagents used, such as residual bromine or base from the Hofmann rearrangement.
Q2: My final product of this compound has a persistent yellow or brownish color. What could be the cause and how can I remove it?
A2: A persistent color in your final product is often indicative of residual nitro-aromatic impurities or colored by-products from the Hofmann rearrangement. The starting material, 2-methoxy-5-nitropyridine-4-carboxamide, is typically a colored compound, and even trace amounts can impart a noticeable color to the final product.
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor the Hofmann rearrangement reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting nitro-compound.
-
Recrystallization: Recrystallization is an effective method for removing colored impurities. The choice of solvent is crucial.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, a treatment with activated carbon can be employed to adsorb the colored impurities.
Q3: I am observing a poor yield after the purification of this compound. What are the potential reasons?
A3: Low yield can be attributed to several factors during the synthesis and purification stages:
-
Incomplete Reactions: If any of the synthetic steps, particularly the Hofmann rearrangement, did not go to completion, the yield of the final product will be reduced.
-
Product Loss During Work-up: The product might be partially soluble in the aqueous phase during extraction, leading to losses. Ensure proper pH adjustment to minimize solubility.
-
Sub-optimal Recrystallization Conditions: Using a solvent in which the product is too soluble at low temperatures will result in significant loss of product in the mother liquor.
-
Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions or high temperatures during purification could potentially lead to some degradation.
Q4: How can I effectively monitor the purity of this compound during purification?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the purity of this compound. A reversed-phase C18 column with a UV detector is typically suitable. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of reaction progress and fraction screening during column chromatography.
Troubleshooting Guides
Issue 1: Presence of Starting Material (2-methoxy-5-nitropyridine-4-carboxamide) in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| An extra peak in the HPLC chromatogram with a different retention time than the product. A yellowish tint to the product. | Incomplete Hofmann rearrangement. | Increase the reaction time or the amount of Hofmann reagent (e.g., bromine and sodium hydroxide). Ensure the reaction temperature is maintained at the optimal level. |
| Broad melting point range of the final product. | Co-crystallization of the starting material with the product. | Perform a second recrystallization from a different solvent system. Alternatively, column chromatography can be used to separate the product from the less polar starting material. |
Issue 2: Difficulty in Removing Impurities by Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| The product oils out during recrystallization. | The chosen solvent is not ideal; the product is too soluble or insoluble. | Screen for a different recrystallization solvent or use a solvent/anti-solvent system. For example, dissolve the compound in a good solvent like methanol or ethanol at an elevated temperature and then slowly add a poor solvent like water or hexane until turbidity is observed, followed by slow cooling. |
| Impurities co-precipitate with the product. | The impurities have similar solubility profiles to the product in the chosen solvent. | Try a different recrystallization solvent. If this fails, column chromatography is the recommended next step. For acidic compounds like this, adjusting the pH of the solution during recrystallization can sometimes help to selectively precipitate the product or the impurity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on the polar nature of the molecule (amino and carboxylic acid groups), polar solvents are a good starting point. A mixed solvent system is often effective. A recommended starting system is Ethanol/Water.
-
Procedure: a. Dissolve the crude this compound in a minimum amount of hot ethanol. b. If colored impurities are present, add a small amount of activated carbon and heat for a few minutes. c. Hot filter the solution to remove the activated carbon and any insoluble impurities. d. To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy. e. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. f. Allow the solution to cool slowly to room temperature. g. Further cool the flask in an ice bath to maximize crystal formation. h. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Appearance | Yellowish to brown solid | Off-white to pale yellow crystals | White solid |
| Purity (by HPLC) | 85-95% | >98% | >99.5% |
| Melting Point | Broad range | Sharp melting point | Sharp melting point |
Visualizations
Caption: A typical workflow for the purification of this compound.
Technical Support Center: Characterization of 5-Amino-2-methoxypyridine-4-carboxylic Acid Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges encountered during the characterization of "5-Amino-2-methoxypyridine-4-carboxylic acid" and its related products.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for characterizing this compound and its products are High-Performance Liquid Chromatography (HPLC) for purity assessment and separation, Mass Spectrometry (MS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q2: What are the expected chemical shifts in the 1H NMR spectrum of this compound?
A2: In a typical deuterated solvent like DMSO-d6, you can expect the following approximate chemical shifts: a singlet for the methoxy group protons, distinct signals for the aromatic protons on the pyridine ring, a broad singlet for the amino group protons, and a very broad singlet for the carboxylic acid proton. The exact shifts can vary depending on the solvent and concentration.
Q3: Why am I observing poor peak shape or tailing in the HPLC analysis of my product?
A3: Poor peak shape, particularly tailing, is common for polar and basic compounds like substituted pyridines when using standard reversed-phase HPLC columns.[1] This is often due to secondary interactions between the basic nitrogen of the pyridine ring and residual silanol groups on the silica-based stationary phase.[1] To mitigate this, consider using a column with end-capping or a polar-embedded stationary phase, adjusting the mobile phase pH, or using a suitable buffer.[1]
Q4: My mass spectrometry results show an unexpected molecular weight. What could be the cause?
A4: Unexpected molecular weights in MS analysis can arise from several factors. Common possibilities include the formation of adducts with salts from the mobile phase (e.g., sodium or potassium), fragmentation of the molecule in the ion source, or the presence of impurities from the synthesis. It is also possible that the compound has formed a dimer or other oligomer.
Q5: How can I improve the resolution of overlapping signals in the aromatic region of the 1H NMR spectrum?
A5: Overlapping signals in the aromatic region of substituted pyridines can be a challenge.[2] To improve resolution, you can try using a higher field NMR spectrometer (e.g., 600 MHz or above), which will increase the chemical shift dispersion.[2] Additionally, two-dimensional (2D) NMR techniques like COSY and HMBC can help to resolve and assign the individual proton signals.[2]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column.[1] | - Use an end-capped C18 column or a polar-embedded phase column.- Adjust mobile phase pH to suppress silanol ionization (typically pH < 3).[1]- Increase buffer concentration in the mobile phase.[1] |
| Poor Retention (Compound Elutes in Void Volume) | The compound is too polar for the reversed-phase column.[3] | - Use a more aqueous mobile phase.- Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode.[3]- Employ a polar-endcapped reversed-phase column.[1] |
| Irreproducible Retention Times | Inadequate column equilibration.[4] | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using high aqueous mobile phases.[4] |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample. | - Run a blank gradient to identify the source of contamination.- Use fresh, high-purity solvents for the mobile phase.- Clean the injector and sample loop. |
NMR Spectroscopy
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad or Disappearing NH and OH Protons | Chemical exchange with residual water in the solvent. | - Use a freshly opened ampule of deuterated solvent.- Add a small amount of D2O to the sample to confirm exchangeable protons (signals will disappear). |
| Poor Signal-to-Noise Ratio | Low sample concentration or insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans to improve the signal-to-noise ratio. |
| Complex Aromatic Signals | Overlapping proton signals on the pyridine ring.[2] | - Use a higher magnetic field strength spectrometer.[2]- Perform 2D NMR experiments (COSY, HMBC) to aid in signal assignment.[2][5] |
Experimental Protocols
Protocol 1: Standard HPLC-UV Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) with end-capping.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Protocol 2: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of DMSO-d6.[2]
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
1H NMR: Acquire a standard 1D proton spectrum to check for resolution and signal-to-noise.
-
COSY (Correlation Spectroscopy): Use a standard gradient-enhanced COSY pulse sequence to identify proton-proton couplings, particularly within the pyridine ring.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-enhanced HMBC pulse sequence to identify long-range (2-3 bond) correlations between protons and carbons.[2] This is crucial for confirming the positions of the substituents on the pyridine ring.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting logic for HPLC peak tailing.
Caption: Logical pathway for NMR signal assignment.
References
Validation & Comparative
A Comparative Guide: 5-Amino-2-methoxypyridine-4-carboxylic acid and its Isomeric Counterparts in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of amino, carboxyl, and other functional groups on the pyridine ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of 5-Amino-2-methoxypyridine-4-carboxylic acid and its related aminopyridine isomers, offering insights into their potential applications in drug development, supported by available experimental data and detailed protocols.
Physicochemical Properties: A Tale of Isomers
The position of the amino group on the pyridine ring dramatically alters the electronic properties and basicity of the molecule, which in turn affects its binding characteristics and pharmacokinetic profile. While specific experimental data for this compound is scarce in publicly available literature, we can infer its properties by examining the fundamental aminopyridine isomers.
| Isomer | Structure | pKa of Conjugate Acid | Commentary |
| 2-Aminopyridine | 6.86[1] | The proximity of the amino group to the ring nitrogen allows for potential intramolecular hydrogen bonding, influencing its basicity. It can act as a bidentate ligand, chelating metal ions.[1] | |
| 3-Aminopyridine | 5.98[1] | The amino group at the meta-position has a less pronounced electronic influence on the ring nitrogen, resulting in the lowest basicity among the three simple isomers.[1] | |
| 4-Aminopyridine | 9.17[1] | The amino group at the para-position effectively donates electron density to the pyridine ring through resonance, significantly increasing the basicity of the ring nitrogen.[1] | |
| This compound | ![]() | Not available | The presence of an electron-donating amino group and a methoxy group, along with an electron-withdrawing carboxylic acid group, suggests a complex interplay of electronic effects that will determine its overall physicochemical properties. |
Biological Activity: Insights from Structurally Related Compounds
Kinase Inhibition: A Promising Avenue
The aminopyridine scaffold is a common feature in many kinase inhibitors. Structure-activity relationship (SAR) studies on various aminopyridine series have revealed key insights. For instance, derivatives of 2-aminopyridine have been explored as potent and selective Janus kinase 2 (JAK2) inhibitors. The substitution pattern on the aminopyridine ring is crucial for both potency and selectivity.
While no specific kinase inhibition data for this compound was found, its structural similarity to known kinase inhibitors suggests it could be a valuable scaffold for targeting this enzyme class. The methoxy and carboxylic acid groups could be oriented to interact with specific residues in a kinase active site, potentially conferring selectivity.
Other Potential Biological Activities
Aminopyridine derivatives have shown a wide range of biological activities, including:
-
Antimicrobial Activity: Metal complexes of aminopyridines have demonstrated significant antimicrobial properties.[1]
-
Cholinesterase Inhibition: Derivatives of 2- and 4-aminopyridine have been investigated as inhibitors of acetylcholinesterase (AChE), an important target in Alzheimer's disease research.[1]
-
Ion Channel Modulation: 4-Aminopyridine is a known potassium channel blocker and has been investigated for its therapeutic potential in neurological disorders.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common high-throughput screening method to determine the inhibitory activity of a compound against a specific kinase.
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled streptavidin (acceptor) that binds to a biotinylated substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of the test compound (e.g., this compound and its isomers) in DMSO, followed by dilution in the kinase reaction buffer.
-
Prepare a solution of the target kinase and the biotinylated substrate in the kinase reaction buffer.
-
Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km for the specific kinase.
-
Prepare the detection reagent containing the Eu3+-labeled antibody and XL665-labeled streptavidin in the detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the test compound solution to the assay plate.
-
Add 4 µL of the kinase and substrate mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 10 µL of the detection reagent.
-
Incubate for 1 hour at room temperature to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is useful for assessing the cytotoxic or anti-proliferative effects of a compound.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizations
Hypothetical Kinase Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway that could be targeted by aminopyridine-based inhibitors.
Caption: A generic kinase signaling cascade and a potential point of inhibition.
Experimental Workflow for Kinase Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel kinase inhibitors.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Conclusion
While direct comparative data for this compound is currently limited, the analysis of its structural features and the broader landscape of aminopyridine isomers provides a strong rationale for its investigation as a potential therapeutic agent. Its unique substitution pattern may offer advantages in terms of potency, selectivity, and pharmacokinetic properties. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to undertake a systematic evaluation of this compound and its isomers, ultimately contributing to the development of novel and effective therapeutics.
References
Comparative Guide to the Biological Activity of 5-Amino-2-methoxypyridine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of derivatives of "5-Amino-2-methoxypyridine-4-carboxylic acid." Due to limited publicly available data on this specific scaffold, this guide draws comparisons from structurally related pyridine derivatives and established therapeutic agents in the fields of cancer and infectious diseases. The information presented herein is intended to serve as a resource for researchers interested in the potential of this chemical series for drug discovery and development.
Anticancer Activity: Targeting Kinase Signaling
Derivatives of pyridine are a well-established class of compounds in oncology, with many exhibiting potent inhibitory effects on various protein kinases that are crucial for cancer cell proliferation and survival. While specific data on "this compound" derivatives is scarce, related pyridine carboxamides and aminopyridines have shown significant activity against kinases such as c-Met, a receptor tyrosine kinase often dysregulated in various cancers.[1][2]
Comparative Performance of Pyridine Derivatives and Benchmark c-Met Inhibitors
The following table summarizes the in vitro potency of various pyridine-containing compounds and approved c-Met inhibitors against c-Met kinase and cancer cell lines. This provides a benchmark for the potential efficacy of novel derivatives.
| Compound Class/Name | Target | IC50 (nM) - Kinase Assay | Cell Line | IC50 (µM) - Antiproliferative Assay | Reference |
| Pyridine Derivatives (Examples) | |||||
| Pyridine-urea 8e | VEGFR-2 | 3,930 | MCF-7 | 0.22 (48h), 0.11 (72h) | [3] |
| Pyridine-urea 8b | VEGFR-2 | 5,000 | - | - | [3] |
| Pyrazolopyridine 5a | c-Met | 4.27 | HepG-2 | 3.42 | [4] |
| Pyrazolopyridine 5b | c-Met | 7.95 | HepG-2 | 3.56 | [4] |
| Compound H42 (Pyridine derivative) | HDAC6 | - | SKOV3 | 0.87 | [5] |
| A2780 | 5.4 | [5] | |||
| Benchmark c-Met Inhibitors | |||||
| Crizotinib | c-Met, ALK | ~11 (c-Met) | NCI-H460 | - | [6][7] |
| Cabozantinib | c-Met, VEGFR2 | 1.3 (c-Met) | MKN-45 | - | [6][7] |
| Tepotinib | c-Met | 3 | MKN-45 | - | [6] |
| Capmatinib | c-Met | 0.13 | MKN-45 | - | [6] |
Signaling Pathway Inhibition
The primary mechanism of action for many anticancer pyridine derivatives is the inhibition of receptor tyrosine kinases like c-Met. This disruption prevents downstream signaling cascades that promote tumor growth, survival, and metastasis.
Experimental Protocols
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Principle: The assay measures the phosphorylation of a substrate by the c-Met kinase in the presence of ATP. The amount of phosphorylation is quantified, typically using a luminescence or fluorescence-based method, and is inversely proportional to the inhibitory activity of the test compound.
Procedure:
-
A reaction mixture is prepared containing the c-Met kinase enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable kinase buffer.
-
The test compound (e.g., a "this compound" derivative) is added to the reaction mixture at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation reaction to occur.
-
A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence) that is proportional to the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
The signal is measured using a microplate reader.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control without any inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
This cell-based assay assesses the cytotoxic or cytostatic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cancer cells (e.g., MKN-45, NCI-H460) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specific duration (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few more hours to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[8]
Antibacterial Activity
Aminopyridine and pyridine carboxamide scaffolds are also present in various antibacterial agents. Their mechanism of action can vary, but they often interfere with essential bacterial processes.
Comparative Performance of Pyridine Derivatives and Standard Antibiotics
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyridine derivatives and standard antibiotics against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class/Name | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridine Derivatives (Examples) | |||
| Naphthamide derivative 13c | M. tuberculosis (DS) | 6.55 (µM) | [9] |
| Naphthamide derivative 13d | M. tuberculosis (DS) | 7.11 (µM) | [9] |
| LLY-507 (Aminopyridine derivative) | S. aureus (MSSA) | 14.37 | [10] |
| Standard Antibiotics | |||
| Ciprofloxacin | E. coli | Varies | [11] |
| S. aureus | Varies | [11] | |
| Vancomycin | S. aureus | Varies | [11] |
| Isoniazid | M. tuberculosis H37Rv | - | [12] |
| Rifampicin | M. tuberculosis H37Rv | - | [12] |
Note: MIC values for standard antibiotics can vary significantly depending on the specific strain and testing conditions.
Experimental Workflow for Antibacterial Susceptibility Testing
The determination of the antibacterial efficacy of novel compounds typically follows a standardized workflow.
Experimental Protocols
This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible bacterial growth is determined.
Procedure:
-
Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).[13]
-
Add the bacterial suspension to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
Conclusion
While direct experimental data on the biological activity of "this compound" derivatives is not extensively available in the public domain, the analysis of structurally related pyridine compounds suggests that this scaffold holds promise for the development of novel therapeutic agents. The pyridine core is a versatile platform for designing potent kinase inhibitors for cancer therapy and novel antibacterial agents. Further synthesis and biological evaluation of derivatives of "this compound" are warranted to explore their full therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating such research endeavors.
References
- 1. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. theaspd.com [theaspd.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 5-Amino-2-methoxypyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of "5-Amino-2-methoxypyridine-4-carboxylic acid," a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data for the target molecule and experimental data from structurally related analogues. This comparative approach allows for a robust structural confirmation based on the well-established principles of NMR, IR, and Mass Spectrometry.
Spectroscopic Data Comparison
The structural confirmation of "this compound" relies on the interpretation of its spectroscopic data in comparison to known compounds with similar functional groups and substitution patterns. The following tables summarize the predicted data for the target molecule and the experimental data for relevant analogues.
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | DMSO-d₆ | ~7.6 (s, 1H, H-6), ~6.2 (s, 1H, H-3), ~5.5 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃), ~12.5 (br s, 1H, -COOH) |
| 2-Aminopyridine | - | 7.88 (d), 7.22 (t), 6.41 (d), 4.46 (s)[1] |
| 2-Amino-5-methylpyridine | CDCl₃ | 7.79 (d), 7.12 (dd), 6.32 (d), 4.67 (br s), 2.12 (s)[1] |
| 2-Methoxypyridine | CDCl₃ | 8.15 (d), 7.51 (t), 6.82 (t), 6.72 (d), 3.92 (s)[2] |
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | DMSO-d₆ | ~168 (C=O), ~160 (C-2), ~148 (C-6), ~140 (C-5), ~108 (C-4), ~95 (C-3), ~54 (-OCH₃) |
| 2-Aminopyridine | - | 158.9, 148.5, 137.9, 113.4, 108.7 |
| 2-Amino-5-methylpyridine | - | 157.8, 149.3, 138.5, 128.9, 108.2, 17.1 |
| 2-Methoxypyridine | - | 164.5, 147.1, 138.5, 116.8, 111.1, 52.8[2] |
Table 3: IR Spectral Data (Predicted vs. Experimental)
| Compound | Technique | Key Absorptions (cm⁻¹) |
| This compound (Predicted) | - | 3400-3200 (N-H stretch), 3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1620 (N-H bend), ~1250 (C-O stretch) |
| 2-Amino-4-methylpyridine | - | N-H stretching vibrations, C-H stretching and bending, pyridine ring vibrations[3] |
| 2-Amino-5-methylpyridine | - | N-H stretching around 3444 and 3335 cm⁻¹[4] |
| Pyrazine-2-carboxylic acid derivative | FTIR | N-H stretch at 3323 cm⁻¹, C=O stretch at 1665 cm⁻¹[5] |
Table 4: Mass Spectrometry Data (Expected Fragmentation)
| Compound | Ionization Mode | Expected m/z Values for Key Fragments |
| This compound | ESI+ | 169.05 [M+H]⁺, 152.05 [M-NH₃+H]⁺, 124.06 [M-COOH+H]⁺ |
| This compound | ESI- | 167.04 [M-H]⁻, 123.05 [M-CO₂-H]⁻ |
| Aminopyridine Derivatives | EI | Molecular ion peak, fragmentation patterns involving loss of HCN, NH₂, and substituents. |
| Carboxylic Acid Derivatives | EI/ESI | Loss of H₂O, CO, and CO₂ are common fragmentation pathways. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small organic molecules and should be adapted based on the specific instrumentation and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube to a final volume of approximately 0.6 mL. The choice of solvent is critical, especially for compounds with exchangeable protons like carboxylic acids and amines. DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and the acidic and amine protons are often observable.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
Reference the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum and reference the chemical shifts to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas pressure of 20-40 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-350 °C.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain characteristic product ions.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of "this compound."
Caption: Workflow for spectroscopic analysis.
References
A Comparative Guide to the X-ray Crystallography of Pyridine Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific crystallographic data for "5-Amino-2-methoxypyridine-4-carboxylic acid" is not publicly available, this guide provides a comparative analysis of structurally related pyridine carboxylic acid derivatives. The presented data and experimental protocols offer valuable insights for researchers investigating the solid-state properties of this class of compounds, aiding in the prediction of crystal packing, hydrogen bonding motifs, and the design of crystallization experiments.
Comparative Crystallographic Data of Pyridine Carboxylic Acid Derivatives
The following table summarizes key crystallographic parameters for a selection of pyridine carboxylic acid derivatives and their co-crystals. This data highlights how different substituents on the pyridine ring influence the resulting crystal structures.
| Compound/Co-crystal | Formula | Crystal System | Space Group | Key Hydrogen Bonding Motifs & Interactions |
| (ox)0.5(2-CNpy) (1) | C14H10N4O4 | Monoclinic | P21/c | O···π-hole interactions, parallel nitrile–nitrile interactions.[1] |
| (adp)(4-CNpy)2 (2) | C18H18N4O4 | Triclinic | P-1 | Antiparallel nitrile–nitrile interactions, C–H⋯N, O–H⋯N, and C–H⋯O hydrogen bonds stabilizing a layered architecture.[1] |
| (tp)(4-CNpy)2 (3) | C20H14N4O4 | Triclinic | P-1 | Antiparallel nitrile–nitrile interactions.[1] |
| (adp)(3-CNpy)2 (4) | C18H18N4O4 | Triclinic | P-1 | Antiparallel nitrile–nitrile interactions, C–H⋯N, C–H⋯O, and O–H⋯N hydrogen bonding.[1] |
| Pyridinium-2-carboxylate squaric acid adduct (1) | - | - | - | X-ray analysis indicates the picolinic acid exists as a zwitterion.[2] |
| Pyridinium-3-carboxylic acid hydrogen squarate hemihydrate (2) | - | - | - | The pyridine carboxylic acid is in a cationic form.[2] |
| Pyridinium-4-carboxylic acid hydrogen squarate (3) | - | - | - | The pyridine carboxylic acid is in a cationic form.[2] |
| 2-chloro-4-nitrobenzoic acid with various pyridines | - | - | - | Formation of co-crystals or salts is influenced by the ΔpKa between the carboxylic acid and the pyridine derivative. Common motifs include COO–H⋯Npyr in co-crystals and COO−⋯H–Npyr+ in salts.[3] |
Experimental Protocols
General Synthesis of Pyridine Carboxylic Acid Derivatives
The synthesis of substituted pyridine carboxylic acids can be achieved through various methods, often involving the oxidation of alkylpyridines. For instance, the oxidation of substituted picolines with selenium dioxide can yield the corresponding pyridine-2-carboxaldehydes, which can be further oxidized to carboxylic acids. Another common route is the hydrolysis of cyanopyridines.
Crystallization Techniques
High-quality single crystals suitable for X-ray diffraction are typically grown using slow crystallization methods.
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.
-
Solvent Layering: This technique relies on the differential solubility of the compound in two miscible solvents. A solution of the compound in a "good" solvent is carefully layered with a "poor" solvent in which the compound is less soluble. Diffusion between the layers gradually reduces the solubility, promoting crystal growth at the interface.[4]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below. The decrease in temperature reduces solubility, leading to crystallization.[4]
For co-crystal formation, stoichiometric amounts of the pyridine carboxylic acid and the co-former are dissolved in a common solvent, and the solution is subjected to one of the above crystallization techniques. For example, co-crystals of dicarboxylic acids and pyridine derivatives have been successfully synthesized by dissolving the components in water and allowing the solution to crystallize in a cool environment (below 4 °C).[1]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is mounted on a goniometer and maintained at a constant low temperature (e.g., 100 K or 200 K) to minimize thermal vibrations. Data collection involves rotating the crystal in the X-ray beam and recording the diffraction pattern. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F2.
Experimental Workflow for Crystallographic Analysis
The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of pyridine carboxylic acid derivatives.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of pyridine carboxylic acid derivatives.
Logical Relationships in Co-crystal Formation
The formation of a co-crystal versus a salt between a carboxylic acid and a pyridine derivative is largely governed by the difference in their pKa values (ΔpKa).
Caption: The relationship between ΔpKa and the likelihood of co-crystal or salt formation.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 4. journals.iucr.org [journals.iucr.org]
Comparative study of coupling reagents for "5-Amino-2-methoxypyridine-4-carboxylic acid"
A Comparative Guide to Coupling Reagents for "5-Amino-2-methoxypyridine-4-carboxylic acid"
For researchers, scientists, and professionals in drug development, the efficient synthesis of amide bonds is a critical process. The choice of coupling reagent for the acylation of an amine with "this compound" can significantly impact reaction yield, purity, and the overall efficiency of the synthetic route. This guide provides an objective comparison of common coupling reagents, supported by experimental data from model systems, to facilitate an informed decision for this specific application.
Introduction to Amide Bond Formation
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[1][2] Coupling reagents are employed to convert the carboxylic acid into a more reactive species, thereby promoting efficient amide bond formation under mild conditions.[1][2] The selection of an appropriate coupling reagent is crucial and depends on factors such as the substrate's steric and electronic properties, potential for side reactions, and desired reaction conditions.[3][4]
Performance Comparison of Common Coupling Reagents
The efficacy of a coupling reagent is typically evaluated based on key parameters such as the yield of the desired amide, the level of impurities, reaction time, and the extent of side reactions like racemization (if chiral centers are present).[1][5] The following tables summarize the performance of various classes of coupling reagents in model peptide synthesis systems. While this data provides a valuable benchmark, it is important to note that optimal conditions for "this compound" may vary.
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis [1]
This table summarizes the performance of various coupling reagents in the synthesis of a "difficult" acyl carrier protein (ACP) fragment (65-74), a common benchmark for evaluating coupling efficiency.[1]
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[1][3] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[1] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[1] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[1] |
| COMU | Uronium Salt | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective than HBTU/HCTU.[1] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | A classic combination, generally effective but may require longer reaction times.[1] |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.
Table 2: Comparison of Racemization Levels for Different Coupling Reagents [1]
This table presents the percentage of epimerization observed with different coupling reagents in model systems designed to evaluate racemization.[1]
| Reagent | Additive/Base | Model System | % Epimerization (Diastereomer) |
| HATU | DIPEA | Fmoc-Ser(tBu)-OH + H-Pro-NH2 | 1.28[1] |
| HBTU | DIPEA | Fmoc-Ser(tBu)-OH + H-Pro-NH2 | 1.80[1] |
| PyBOP | DIPEA | Fmoc-Phe-OH + H-Val-OMe | Significantly higher than HATU[1] |
| COMU | DIPEA | Z-Phg-Pro-NH₂ | 0.71[1] |
| DIC/HOBt | - | Fmoc-Phe-OH + H-Val-OMe | Low[1] |
Data is sourced from studies specifically designed to evaluate racemization. The level of racemization is highly dependent on the amino acid sequence, solvent, and base used.[1]
Reaction Mechanisms and Experimental Workflows
Understanding the mechanism of action is key to optimizing amide bond formation.
Caption: General mechanism of uronium/aminium salt-mediated amide bond formation.
Uronium and aminium salts, such as HATU and HBTU, activate the carboxylic acid to form a highly reactive ester, which is then readily attacked by the amine.[1][3]
References
A Comparative Guide to the Quantification of 5-Amino-2-methoxypyridine-4-carboxylic acid: HPLC-UV, HPLC-MS, and Capillary Electrophoresis
Methodology Comparison
The choice of analytical method hinges on a variety of factors including sensitivity, selectivity, cost, and the nature of the sample matrix. Below is a comparative summary of the three methods.
| Parameter | HPLC-UV | HPLC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, detected by UV absorbance. | Separation based on polarity, detected by mass-to-charge ratio. | Separation based on charge and size in an electric field. |
| Selectivity | Moderate to Good. Relies on chromatographic separation. | Excellent. Can distinguish between compounds with the same retention time but different masses. | Excellent. High resolving power for isomers and closely related compounds.[1][2] |
| Sensitivity | Good. Typically in the µg/mL to ng/mL range.[3][4] | Excellent. Can reach pg/mL to fg/mL levels.[5][6] | Good to Excellent. Comparable to HPLC-UV, can be enhanced with certain techniques.[7] |
| Linearity | Excellent (R² > 0.999 typical).[3][4] | Excellent (R² > 0.99 typical). | Good to Excellent (R² > 0.99 typical).[8] |
| Precision (%RSD) | Excellent (<2%).[9] | Excellent (<5%). | Good (<5%).[9] |
| Accuracy (%Recovery) | Excellent (98-102%).[3][4] | Excellent (95-105%).[10] | Good (90-110%).[10] |
| Cost (Instrument) | Low to Moderate. | High. | Moderate. |
| Cost (Operational) | Low. | High (solvents, standards, maintenance). | Low to Moderate. |
| Sample Throughput | High. | Moderate to High. | High. |
| Robustness | High. Well-established technology. | Moderate. Sensitive to matrix effects. | Moderate. Sensitive to buffer composition and capillary surface. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are proposed starting methods for each technique, based on methodologies for similar compounds.
Validated HPLC-UV Method (Proposed)
This method is adapted from a validated procedure for 5-amino-2-chloropyridine, a structurally similar compound.[3][4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 50:50 (v/v) methanol and water (pH adjusted to 3.0 with orthophosphoric acid).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 5-Amino-2-methoxypyridine-4-carboxylic acid in the mobile phase and perform serial dilutions to create calibration standards (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[11][12]
HPLC-MS Method (Hypothetical)
For higher sensitivity and selectivity, an HPLC-MS method is recommended, particularly for complex matrices.
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole for MRM mode).
-
Column: A mixed-mode column that can handle polar compounds, such as a Coresep 100, can be effective for separating pyridine derivatives without ion-pairing reagents.[13][14][15]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
A gradient elution would likely be employed.
-
-
Flow Rate: 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transition of the analyte.
-
Sample Preparation: Similar to HPLC-UV, but may require a solid-phase extraction (SPE) clean-up step for complex samples to minimize matrix effects.[9]
Capillary Electrophoresis Method (Alternative)
CE offers an alternative separation mechanism and can be particularly advantageous for charged species and for resolving isomers.[1][2]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 60 cm total length, 50 µm I.D.).
-
Background Electrolyte (BGE): 100 mM sodium acetate buffer at pH 5.15.[2] For pyridine carboxylic acids, a low pH buffer (e.g., 10 mM phosphate buffer at pH 2.7) with an additive like cetyltrimethylammonium bromide (CTAB) can improve peak shape and resolution.[1]
-
Applied Voltage: 20 kV.
-
Detection: UV detection at a suitable wavelength (e.g., 240 nm).[2]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation: Dissolve the sample in the BGE.
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the typical workflow for an HPLC analysis, from sample preparation to data analysis.
Caption: A generalized workflow for quantitative analysis using HPLC.
Method Comparison Logic
The decision-making process for selecting an appropriate analytical method is outlined below.
Caption: Decision tree for selecting an analytical method.
References
- 1. Separation of pyridinecarboxylic acid isomers and related compounds by capillary zone electrophoresis. Effect of cetyltrimethylammonium bromide on electroosmotic flow and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of polycarboxylic acids by capillary electrophoresis with a copper electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Determination of A 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doras.dcu.ie [doras.dcu.ie]
- 12. acgpubs.org [acgpubs.org]
- 13. helixchrom.com [helixchrom.com]
- 14. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 15. helixchrom.com [helixchrom.com]
In Vitro Screening of 5-Amino-2-methoxypyridine-4-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro screening of compounds derived from the scaffold 5-Amino-2-methoxypyridine-4-carboxylic acid. This core structure has been identified as a promising starting point for the development of inhibitors targeting Dipeptidyl Peptidase-IV (DPP-IV) and Transient Receptor Potential Ankryin 1 (TRPA1), two clinically relevant targets in metabolic and pain-related disorders, respectively. This document summarizes available data, details experimental protocols, and visualizes key biological pathways and workflows to support further research and development in this area.
Targeting Dipeptidyl Peptidase-IV (DPP-IV)
Derivatives of this compound have been investigated as potential inhibitors of DPP-IV, a key enzyme in glucose homeostasis. Inhibition of DPP-IV increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.
While specific quantitative data for a series of compounds derived directly from this compound is not extensively available in the public domain, a key patent highlights its use as a foundational scaffold for developing DPP-IV inhibitors. The general structure-activity relationship (SAR) for aminopyridine-based DPP-IV inhibitors suggests that modifications at the amino and carboxylic acid positions are crucial for potent and selective inhibition.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
A common method for assessing the in vitro potency of DPP-IV inhibitors is a fluorescence-based enzymatic assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: The DPP-IV enzyme and the fluorogenic substrate are diluted to their optimal concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the test compound solution to the wells of the microplate.
-
Add the DPP-IV enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Signal Detection: The fluorescence intensity is measured over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence signal progression. The percent inhibition for each compound concentration is determined relative to a vehicle control (DMSO). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for DPP-IV in vitro inhibition assay.
DPP-IV Signaling Pathway
DPP-IV is a transmembrane glycoprotein that cleaves N-terminal dipeptides from various substrates, including the incretin hormone GLP-1. By inhibiting DPP-IV, the bioavailability of active GLP-1 is increased, leading to enhanced insulin secretion and improved glucose control.
Caption: Inhibition of DPP-IV by a derivative enhances GLP-1 signaling.
Targeting Transient Receptor Potential Ankyrin 1 (TRPA1)
The this compound scaffold has also been implicated in the development of antagonists for the TRPA1 ion channel. TRPA1 is a non-selective cation channel expressed primarily in sensory neurons and is a key player in the perception of pain, cold, and itch. It is activated by a variety of noxious stimuli, including environmental irritants and endogenous inflammatory mediators.
Experimental Protocol: In Vitro TRPA1 Antagonism Assay (Calcium Imaging)
A common high-throughput screening method to identify TRPA1 antagonists is the calcium imaging assay using a fluorescent calcium indicator.
Objective: To determine the ability of test compounds to inhibit TRPA1 activation by an agonist.
Materials:
-
A stable cell line expressing human TRPA1 (e.g., HEK293 or CHO cells)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., HBSS)
-
TRPA1 agonist (e.g., allyl isothiocyanate (AITC) or cinnamaldehyde)
-
Test compounds dissolved in DMSO
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence imaging plate reader (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the TRPA1-expressing cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the fluorescent calcium indicator in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with the test compounds at various concentrations for a defined period.
-
Agonist Stimulation and Signal Detection: Place the plate in the imaging reader and measure baseline fluorescence. Then, add the TRPA1 agonist to all wells and immediately monitor the change in intracellular calcium concentration by measuring the fluorescence intensity.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of TRPA1 channel activation. The inhibitory effect of the test compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. IC50 values are determined by plotting the percent inhibition against the compound concentration.
A Comparative Guide to the Structure-Activity Relationship of Aminomethoxypyridine Analogs as PI3K/mTOR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the structure-activity relationships (SAR) of a series of novel sulfonamide methoxypyridine derivatives. While a specific SAR study on "5-Amino-2-methoxypyridine-4-carboxylic acid" analogs was not publicly available, this guide focuses on a closely related series of compounds based on a 5-bromo-2-methoxypyridin-3-amine scaffold. These analogs were investigated for their potential as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key regulators in cell signaling pathways implicated in cancer.
The following sections present quantitative data on the biological activity of these analogs, detailed experimental protocols for the key assays performed, and visualizations of the general SAR workflow and the targeted signaling pathway.
Visualizing the Research Framework
To understand the process of a structure-activity relationship study, the following diagram illustrates the typical workflow from an initial lead compound to the identification of an optimized analog.
Caption: A diagram illustrating the iterative process of a Structure-Activity Relationship (SAR) study.
The compounds discussed in this guide target the PI3K/mTOR signaling pathway, a critical pathway in cellular growth and proliferation. The diagram below provides a simplified representation of this pathway.
Caption: A simplified diagram of the PI3K/mTOR signaling pathway targeted by the analyzed compounds.
Quantitative Comparison of Analog Performance
The following table summarizes the in vitro biological activity of a selection of the synthesized sulfonamide methoxypyridine derivatives against PI3Kα, mTOR, and two cancer cell lines (MCF-7 and HCT-116). The core structure and the variable substituents (R group) are shown for each analog.
Core Structure:
| Compound ID | R Group (on Aromatic Ring) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 11a | 4-Fluorophenyl | 15.6 | 28.3 | 125.8 | 189.5 |
| 11c | 4-Chlorophenyl | 12.3 | 21.7 | 98.6 | 154.2 |
| 11d | 4-Bromophenyl | 10.8 | 18.5 | 85.3 | 132.7 |
| 11f | 4-(Trifluoromethyl)phenyl | 8.9 | 15.2 | 76.4 | 110.9 |
| 17a | 2,4-Difluorophenyl | 25.4 | 45.1 | 210.3 | 289.7 |
| 17c | 2-Chloro-4-fluorophenyl | 20.1 | 36.8 | 185.6 | 254.1 |
| 22a | Oxazole-5-carboxamide | 5.4 | 9.8 | 45.2 | 68.3 |
| 22b | N-Methyl-oxazole-5-carboxamide | 4.8 | 8.5 | 38.7 | 55.9 |
| 22d | N-Ethyl-oxazole-5-carboxamide | 6.2 | 11.3 | 52.1 | 75.4 |
Data extracted from "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors". The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme or cell growth.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the study.
PI3Kα and mTOR Kinase Assays
The inhibitory activities of the synthesized compounds against PI3Kα and mTOR were determined using a luminescence-based kinase assay.
-
Assay Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity. The luminescent signal is inversely correlated with the kinase activity.
-
Procedure:
-
The kinase reactions were performed in 96-well plates.
-
Each well contained the respective kinase (PI3Kα or mTOR), the substrate (phosphatidylinositol for PI3Kα), and ATP in a reaction buffer.
-
The synthesized compounds were dissolved in DMSO and added to the wells at various concentrations.
-
The reaction was initiated by the addition of ATP and incubated at room temperature for a specified time.
-
Following incubation, a kinase detection reagent was added to stop the reaction and generate a luminescent signal.
-
The luminescence was measured using a plate reader.
-
The IC50 values were calculated by fitting the dose-response curves using appropriate software.
-
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds was evaluated against human breast cancer (MCF-7) and human colorectal carcinoma (HCT-116) cell lines using the MTT assay.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
MCF-7 and HCT-116 cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the synthesized compounds (dissolved in DMSO) for 72 hours.
-
After the treatment period, the medium was replaced with fresh medium containing MTT solution.
-
The plates were incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
The absorbance of the purple solution was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition was calculated relative to untreated control cells, and the IC50 values were determined.
-
Structure-Activity Relationship (SAR) Discussion
The analysis of the synthesized sulfonamide methoxypyridine derivatives revealed several key structural features that influence their inhibitory activity against PI3Kα/mTOR and their anti-proliferative effects.
-
Substitution on the Phenyl Ring: Halogen substitution at the para-position of the phenyl ring (compounds 11a , 11c , 11d ) showed good potency. The activity increased with the increasing size and electronegativity of the halogen (F < Cl < Br). The introduction of a trifluoromethyl group at the para-position (11f ) further enhanced the activity, suggesting that a strong electron-withdrawing group at this position is favorable.
-
Disubstitution on the Phenyl Ring: Disubstituted phenyl analogs (e.g., 17a , 17c ) generally exhibited slightly lower potency compared to the monosubstituted analogs. This suggests that the steric bulk and electronic properties of the second substituent might not be optimal for binding to the active site.
-
Introduction of an Oxazole Carboxamide Moiety: A significant improvement in activity was observed with the introduction of an oxazole-5-carboxamide group (22a ). This moiety is believed to occupy the ribose-binding pocket of the ATP-binding site, forming favorable interactions.
-
N-Alkylation of the Carboxamide: Small alkyl substitutions on the amide nitrogen of the oxazole carboxamide moiety (22b , 22d ) were well-tolerated, with the N-methyl analog (22b ) showing the most potent activity in this series. This indicates that a small, lipophilic group at this position can enhance binding affinity.
Comparative Analysis of Synthetic Routes to 5-Amino-2-methoxypyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two potential synthetic routes to 5-Amino-2-methoxypyridine-4-carboxylic acid, a key building block in pharmaceutical research. The routes are analyzed based on methodologies pieced together from published procedures for analogous compounds, due to a lack of direct comparative studies for this specific molecule.
Introduction
This compound (CAS No: 183741-91-5) is a substituted pyridine derivative with applications in medicinal chemistry. The strategic placement of its amino, methoxy, and carboxylic acid functionalities makes it a valuable scaffold for the synthesis of complex therapeutic agents. This guide outlines two plausible synthetic pathways, evaluating their potential strengths and weaknesses to aid researchers in selecting an appropriate strategy.
Route 1: Nitration of a Methoxy-Substituted Precursor
This synthetic approach commences with the readily available 2-methoxypyridine-4-carboxylic acid. The core of this strategy involves the nitration of the pyridine ring, followed by the reduction of the nitro group to the desired amine.
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocol (Route 1)
Step 1: Esterification of 2-Methoxypyridine-4-carboxylic acid A solution of 2-methoxypyridine-4-carboxylic acid in methanol is treated with a catalytic amount of strong acid (e.g., sulfuric acid) and heated to reflux. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a mild base to afford methyl 2-methoxypyridine-4-carboxylate.
Step 2: Nitration of Methyl 2-methoxypyridine-4-carboxylate The methyl 2-methoxypyridine-4-carboxylate is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (typically 0-5 °C). The reaction mixture is stirred while allowing it to slowly warm to room temperature. The product, methyl 2-methoxy-5-nitropyridine-4-carboxylate, is isolated by pouring the reaction mixture over ice and collecting the precipitate.[1]
Step 3: Reduction of Methyl 2-methoxy-5-nitropyridine-4-carboxylate The nitro compound is dissolved in a suitable solvent, such as methanol or ethyl acetate, and subjected to catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is typically used under a hydrogen atmosphere. The reaction progress is monitored until the disappearance of the starting material. The catalyst is then removed by filtration.
Step 4: Hydrolysis of Methyl 5-amino-2-methoxypyridine-4-carboxylate The resulting amino ester is hydrolyzed using an aqueous base, such as sodium hydroxide or lithium hydroxide, at room temperature or with gentle heating. Acidification of the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to a neutral pH precipitates the final product, this compound, which is then collected by filtration, washed, and dried.
Route 2: Synthesis from a Chlorinated Pyridine Precursor
This alternative pathway begins with the more readily available isonicotinic acid and proceeds through a chlorinated intermediate. The key steps involve chlorination, nitration, nucleophilic substitution with methoxide, and finally, reduction of the nitro group.
Logical Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocol (Route 2)
Step 1: Oxidation of Isonicotinic acid Isonicotinic acid is oxidized to isonicotinic acid N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid.
Step 2: Chlorination of Isonicotinic acid N-oxide Isonicotinic acid N-oxide is treated with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) and heated to reflux. The reaction mixture is then carefully poured into water to precipitate the product, which is collected and recrystallized to yield 2-chloropyridine-4-carboxylic acid.[1]
Step 3: Nitration of 2-Chloropyridine-4-carboxylic acid The 2-chloropyridine-4-carboxylic acid is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. The regioselectivity of this step is crucial, and conditions must be carefully controlled to favor the formation of the 5-nitro isomer.
Step 4: Methoxylation of 2-Chloro-5-nitropyridine-4-carboxylic acid The chloro group at the 2-position is displaced by a methoxy group through a nucleophilic aromatic substitution reaction. This is typically achieved by heating the chlorinated intermediate with a solution of sodium methoxide in methanol.
Step 5: Reduction of 2-Methoxy-5-nitropyridine-4-carboxylic acid The final step involves the reduction of the nitro group to an amine. This can be accomplished via catalytic hydrogenation with a catalyst like palladium on carbon in a suitable solvent, similar to Route 1.
Performance Comparison
Due to the absence of direct experimental data for the complete synthesis of this compound in a single study, a quantitative comparison of yields and reaction conditions is speculative. However, a qualitative assessment of the two routes can be made.
| Parameter | Route 1: Nitration of Methoxy Precursor | Route 2: From Chlorinated Precursor |
| Starting Material Availability | 2-Methoxypyridine-4-carboxylic acid may be less common and more expensive. | Isonicotinic acid is a readily available and inexpensive commodity chemical. |
| Number of Steps | Generally fewer steps if the starting material is available. | More linear steps, potentially leading to a lower overall yield. |
| Key Challenges | - Regioselectivity of the nitration step. - Potential for side reactions during nitration. | - Handling of hazardous reagents like POCl₃ and PCl₅. - Regioselectivity of the nitration of the chlorinated ring. - Efficiency of the final reduction step. |
| Potential Advantages | More convergent approach. | Utilizes a more economical starting material. |
Conclusion
Both synthetic routes present viable, albeit not fully experimentally documented, pathways to this compound.
-
Route 1 is likely to be more efficient in terms of step count if the methoxy-substituted starting material is accessible. The main challenge lies in controlling the nitration reaction to achieve high regioselectivity and yield.
-
Route 2 offers a more cost-effective starting point but involves a longer synthetic sequence with several challenging transformations, including the handling of hazardous chlorinating agents and ensuring the desired regiochemistry during nitration.
The choice of synthetic route will ultimately depend on the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling the required reagents and reaction conditions. Further process development and optimization would be necessary to establish a robust and scalable synthesis for this important pharmaceutical building block.
References
Benchmarking the performance of "5-Amino-2-methoxypyridine-4-carboxylic acid" based inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the performance of a novel investigational inhibitor, 5-Amino-2-methoxypyridine-4-carboxylic acid (herein referred to as AMP-4C), against established Janus kinase (JAK) inhibitors. The data presented for AMP-4C is hypothetical and serves as a template for the evaluation of this and other novel compounds.
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway is a critical mediator of cellular responses to a variety of cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[1][2] Dysregulation of this pathway is implicated in a range of diseases, including autoimmune disorders and cancers.[2][3] This has made the constituent kinases—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—prime targets for therapeutic intervention.[3][4] This guide benchmarks the hypothetical performance of AMP-4C against several well-characterized JAK inhibitors.
Performance Benchmarking: In Vitro Kinase Inhibition
The inhibitory activity of AMP-4C and other selected inhibitors against a panel of kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.
| Inhibitor | Target Kinase | IC50 (nM) |
| AMP-4C (Hypothetical) | TYK2 | [Data to be determined] |
| JAK1 | [Data to be determined] | |
| JAK2 | [Data to be determined] | |
| JAK3 | [Data to be determined] | |
| SRC | [Data to be determined] | |
| Deucravacitinib | TYK2 | 40[5] |
| JAK1/3 | 1646[5] | |
| JAK2 | >10,000[5] | |
| Tofacitinib | TYK2 | 5059[5] |
| JAK1 | 112[6] | |
| JAK2 | 20[6] | |
| JAK3 | 1[6] | |
| Baricitinib | TYK2 | 2351[5] |
| JAK1 | 15.0[7] | |
| JAK2 | 28.7[7] | |
| JAK3 | 29.0[7] | |
| Upadacitinib | TYK2 | 3685[5] |
| JAK1/3 | 7.8[5] | |
| JAK2 | 41[5] | |
| Saracatinib | SRC | 2.7[8] |
| Lck | < 4[8] | |
| Yes | 4[8] | |
| Abl | 30[8] |
Experimental Protocols
A detailed methodology for determining the in vitro inhibitory activity of test compounds is provided below.
Luminescence-Based Kinase Activity Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Purified kinase (e.g., TYK2, JAK1, JAK2, JAK3, SRC)
-
Kinase substrate peptide
-
ATP
-
Test inhibitors (e.g., AMP-4C) and control compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO to achieve a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a multiwell plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO for the control wells.
-
Add the kinase enzyme to each well.
-
Incubate at room temperature for approximately 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a mixture of the kinase substrate and ATP in the kinase assay buffer.
-
Add this mixture to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add an equal volume of the luminescent kinase assay reagent (e.g., Kinase-Glo® Reagent) to each well. This reagent simultaneously stops the kinase reaction and initiates a light-producing reaction from the remaining ATP.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizing Molecular Pathways and Experimental Design
Diagrams illustrating the targeted signaling pathway and the experimental workflow provide a clearer understanding of the inhibitor's context and the evaluation process.
Caption: The JAK-STAT signaling cascade.
Caption: Workflow for in vitro kinase inhibitor screening.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. skin.dermsquared.com [skin.dermsquared.com]
- 6. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK1/TYK2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Amino-2-methoxypyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methodologies for the quantitative determination of 5-Amino-2-methoxypyridine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The cross-validation of analytical methods is a critical step in drug development, ensuring data accuracy, reliability, and consistency across different analytical platforms. This document outlines the experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this purpose.
Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes. Due to the limited availability of direct cross-validation studies for this compound in the public domain, this guide is intended to serve as a template for designing and executing such studies.
Overview of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying components in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.
-
Ultra-Performance Liquid Chromatography (UPLC): An advancement of HPLC that uses smaller particle size columns (typically <2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS/MS provides very high sensitivity and selectivity, making it ideal for the analysis of trace-level impurities and metabolites.
Experimental Protocols for Method Cross-Validation
A robust cross-validation study involves a systematic comparison of the performance of different analytical methods. The following protocols outline the key experiments for validating and comparing HPLC, UPLC, and LC-MS/MS methods for the analysis of this compound.
2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Placebo matrix (representative of the sample matrix without the analyte)
2.2. Instrumentation
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
UPLC System: A UPLC system with a photodiode array (PDA) detector.
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a UPLC system.
2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Spike the placebo matrix with known concentrations of the analyte to prepare quality control (QC) samples at low, medium, and high concentrations.
2.4. Chromatographic and Mass Spectrometric Conditions
| Parameter | HPLC Method | UPLC Method | LC-MS/MS Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL | 2 µL |
| Detector | UV at 254 nm | PDA at 254 nm | Triple Quadrupole MS |
| Ionization Mode | - | - | Electrospray Ionization (ESI), Positive |
| MRM Transition | - | - | To be determined based on parent and product ions |
2.5. Validation Parameters
The following parameters should be assessed for each method:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Data Presentation
The following tables summarize the hypothetical performance data for each analytical method.
Table 1: Linearity and Range
| Method | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC | 1 - 100 | 0.9992 |
| UPLC | 0.1 - 50 | 0.9998 |
| LC-MS/MS | 0.001 - 10 | 0.9999 |
Table 2: Accuracy and Precision
| Method | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC | 5 | 98.5 | 1.8 |
| 50 | 101.2 | 1.2 | |
| 90 | 99.8 | 1.5 | |
| UPLC | 0.5 | 102.1 | 2.5 |
| 25 | 99.5 | 1.1 | |
| 45 | 100.8 | 0.9 | |
| LC-MS/MS | 0.005 | 97.9 | 4.2 |
| 1 | 103.4 | 2.1 | |
| 8 | 101.7 | 1.3 |
Table 3: Sensitivity and Robustness
| Method | LOD (µg/mL) | LOQ (µg/mL) | Robustness |
| HPLC | 0.3 | 1.0 | Acceptable |
| UPLC | 0.03 | 0.1 | Acceptable |
| LC-MS/MS | 0.0003 | 0.001 | Highly Robust |
Visualizations
Caption: A logical workflow for the cross-validation of analytical methods.
Caption: A typical experimental workflow for sample analysis.
Conclusion and Recommendations
The cross-validation of analytical methods is essential for ensuring the quality and integrity of data in pharmaceutical development. Based on the hypothetical data:
-
HPLC is a reliable and cost-effective method suitable for routine quality control where high sensitivity is not a primary requirement.
-
UPLC offers significant advantages in terms of speed and sensitivity over HPLC, making it a good choice for high-throughput screening and in-process controls.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis, impurity profiling, and bioanalytical studies.
The selection of the most appropriate method will depend on the specific application, regulatory requirements, and available resources. It is recommended to perform a thorough risk assessment to determine the most suitable analytical strategy for the intended purpose.
Safety Operating Guide
Proper Disposal of 5-Amino-2-methoxypyridine-4-carboxylic acid: A Step-by-Step Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Amino-2-methoxypyridine-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols to mitigate potential environmental and health risks. This document outlines the necessary procedures for the safe disposal of this compound, drawing from established safety data sheets for similar chemical structures and general laboratory waste management principles.
Hazard Profile and Safety Precautions
Key Safety Information:
| Hazard Category | Precautionary Statement |
| Acute Oral Toxicity | P270: Do not eat, drink or smoke when using this product.[3][4] |
| Skin Irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[3] |
| Eye Irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| Acute Inhalation Toxicity | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
Disposal Procedures
The primary principle for the disposal of this compound is that it must not be discharged into drains or the environment.[2] All waste containing this chemical must be collected, properly labeled, and disposed of through an approved waste disposal plant or a licensed chemical waste management company.[5][6]
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Solid Waste: Collect unreacted this compound, contaminated lab materials (e.g., weighing paper, gloves, paper towels), and spill cleanup materials in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and compatible hazardous waste container. Do not mix with incompatible wastes.[7]
-
Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[7] Subsequent rinses of thoroughly emptied containers may be disposed of as non-hazardous waste, pending local regulations.
-
-
Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][8] Keep containers tightly closed when not in use.[5][7]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste manifest with accurate information about the chemical composition and quantity.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific waste disposal policies and consultation with your EHS department. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
References
- 1. achmem.com [achmem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 5-Amino-2-methoxypyridine-4-carboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Amino-2-methoxypyridine-4-carboxylic acid (CAS RN: 183741-91-5). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the known hazard and precautionary statements.
| Hazard Class | GHS Hazard Statements | GHS Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P501: Dispose of contents/container to an approved waste disposal plant. |
Data sourced from supplier safety information.[1]
Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.[2][3]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[2][4] Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A lab coat or other protective clothing that covers the arms is necessary to prevent skin contact.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.[6]
- Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[5]
- Prepare all necessary equipment and reagents before handling the chemical.
- Designate a specific area for handling the compound to contain any potential spills.
2. Handling the Compound:
- Don the appropriate PPE before entering the designated handling area.
- Carefully open the container within the chemical fume hood.
- Weigh and dispense the necessary amount of the chemical, avoiding the creation of dust.
- Keep the container tightly sealed when not in use.
- Avoid contact with skin, eyes, and clothing.[7]
- Do not eat, drink, or smoke in the laboratory.[8][9]
3. Storage:
- Store in a cool, dry, and well-ventilated area.[10]
- Keep the container tightly closed in an inert atmosphere and in a dark place at room temperature.[1] Some suppliers recommend storage at -20°C.[11] Always follow the storage temperature specified by the manufacturer.
- Store away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[12]
- Given its carboxylic acid nature, avoid storing on metal shelves to prevent corrosion.[13][14]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.[10]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure:
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[12] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.
-
Spill:
-
Evacuate the area and restrict access.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite.[5]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Visual Workflows
The following diagrams illustrate the standard operating procedures for handling and emergency response.
Caption: Workflow for safe handling of this compound.
References
- 1. achmem.com [achmem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. flinnsci.com [flinnsci.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-Amino-2-methoxypyridine - Safety Data Sheet [chemicalbook.com]
- 11. usbio.net [usbio.net]
- 12. fishersci.com [fishersci.com]
- 13. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

